Kgp-IN-1 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(3S)-6-(diaminomethylideneamino)-2-oxo-1-(2,3,5,6-tetrafluorophenoxy)hexan-3-yl]cyclopentanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F4N4O3.ClH/c20-11-8-12(21)16(23)17(15(11)22)30-9-14(28)13(6-3-7-26-19(24)25)27-18(29)10-4-1-2-5-10;/h8,10,13H,1-7,9H2,(H,27,29)(H4,24,25,26);1H/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWDKAZULMZGDB-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClF4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Kgp-IN-1 hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Kgp-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a selective inhibitor of arginine-specific gingipain (Rgp), a key virulence factor produced by the periodontopathogenic bacterium Porphyromonas gingivalis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the downstream signaling consequences of its inhibitory activity, and relevant experimental protocols. The information presented herein is intended to support researchers and professionals in the fields of drug discovery, microbiology, and immunology in their investigation of gingipain inhibitors as potential therapeutic agents.
Introduction to Arginine-Specific Gingipain (Rgp)
Arginine-specific gingipains (Rgps) are cysteine proteases secreted by Porphyromonas gingivalis. These enzymes play a critical role in the bacterium's ability to colonize host tissues, evade the immune system, and acquire nutrients. Rgps cleave host proteins specifically at the C-terminal side of arginine residues, leading to the degradation of a wide range of extracellular matrix proteins, cytokines, and immunoglobulins.[1][2] There are two main forms of arginine-specific gingipain, RgpA and RgpB, both of which are considered significant contributors to the pathogenesis of periodontal disease and have been implicated in other systemic conditions.[1]
This compound: A Selective Rgp Inhibitor
This compound is a research chemical identified as an inhibitor of arginine-specific gingipain.[1][2][3] It is the hydrochloride salt form of Kgp-IN-1, a compound derived from the patent WO2017201322A1, where it is referred to as compound 13-R.[1][2][3] The hydrochloride formulation typically enhances the solubility and stability of the compound for experimental use.[3]
Molecular Target and Specificity
The primary molecular target of this compound is arginine-specific gingipain (Rgp). While detailed kinetic studies on Kgp-IN-1 are not extensively available in peer-reviewed literature, its classification as an inhibitor suggests that it interferes with the catalytic activity of Rgp, thereby preventing the cleavage of its target substrates. The "IN" in its name likely signifies its role as an inhibitor.
Mechanism of Action and Signaling Pathway
The mechanism of action of this compound is centered on the direct inhibition of Rgp's proteolytic activity. By blocking Rgp, Kgp-IN-1 prevents the downstream pathological effects mediated by this virulence factor. The putative signaling pathway affected by Kgp-IN-1 is, therefore, the pathway of host protein degradation and immune modulation initiated by P. gingivalis via Rgp.
A simplified representation of the signaling cascade and the point of intervention by this compound is depicted below.
Caption: Inhibition of Rgp by this compound.
Downstream Consequences of Rgp Inhibition
By inhibiting Rgp, this compound is expected to:
-
Preserve Tissue Integrity: Prevent the degradation of extracellular matrix components like collagen, thus maintaining the structural integrity of periodontal tissues.
-
Restore Immune Function: Protect cytokines and other immune signaling molecules from cleavage by Rgp, allowing for a more effective host immune response.
-
Reduce Inflammation: By blocking the pro-inflammatory activities of Rgp, Kgp-IN-1 may help to reduce the chronic inflammation associated with periodontal disease.
Quantitative Data
| Inhibitor Class | Example Compound | Target | Potency (IC50/Ki) | Reference |
| Benzamidine Derivatives | bis-benzamidine with urea linker | HRgpA and RgpB | Ki = 30 µM | [1] |
| Tetracycline Antibiotics | Doxycycline | Arginine-specific gingipains | IC50 = 3 µM | [4] |
| Profragments | PDRgpB | Arginine-specific gingipains | Ki = 0.85-6.2 nM | [5] |
| This compound | Kgp-IN-1 HCl | Rgp | Data not publicly available |
Experimental Protocols
The inhibitory activity of this compound on Rgp can be assessed using a variety of in vitro assays. Below is a generalized protocol for a colorimetric gingipain activity assay.
Gingipain Activity Assay Protocol
This protocol is adapted from methodologies described for measuring gingipain activity.
Objective: To determine the inhibitory effect of this compound on the proteolytic activity of arginine-specific gingipain (Rgp).
Materials:
-
Purified Rgp enzyme
-
Assay Buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6
-
Chromogenic Substrate: Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a serial dilution of the inhibitor.
-
Prepare the Rgp enzyme solution in the assay buffer.
-
Prepare the BAPNA substrate solution in a suitable solvent.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted this compound (or vehicle control)
-
Rgp enzyme solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the BAPNA substrate to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals for a specified period (e.g., 30-60 minutes). The increase in absorbance corresponds to the cleavage of BAPNA and the release of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for gingipain activity assay.
Conclusion
This compound represents a valuable tool for studying the role of arginine-specific gingipains in the pathology of periodontal and potentially other diseases. Its mechanism of action, through the direct inhibition of Rgp, offers a clear therapeutic rationale for mitigating the virulence of P. gingivalis. While further studies are needed to fully characterize its inhibitory kinetics and in vivo efficacy, the information provided in this guide serves as a foundational resource for researchers and drug development professionals working on this important class of bacterial enzymes.
References
- 1. Inhibition of arginine gingipains (RgpB and HRgpA) with benzamidine inhibitors: zinc increases inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Implications of Porphyromonas gingivalis peptidyl arginine deiminase and gingipain R in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of gingipains by their profragments as the mechanism protecting Porphyromonas gingivalis against premature activation of secreted proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Kgp-IN-1, a Potent Arginine-Specific Gingipain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kgp-IN-1 is a selective, small-molecule inhibitor of arginine-specific gingipains (Rgps), key virulence factors produced by the periodontopathogenic bacterium Porphyromonas gingivalis. Arginine-specific gingipains, along with lysine-specific gingipain (Kgp), are cysteine proteases that play a crucial role in the progression of periodontal disease by degrading host tissues, dysregulating the host immune response, and facilitating bacterial nutrition and colonization.[1][2][3][4][5] The development of potent and specific gingipain inhibitors like Kgp-IN-1 represents a promising therapeutic strategy for the treatment of periodontitis and potentially other systemic diseases associated with P. gingivalis infection.
This technical guide provides an in-depth overview of Kgp-IN-1, including its mechanism of action, chemical properties, and the experimental methodologies used for its characterization.
Chemical Properties and Synthesis
Kgp-IN-1, identified as compound 13-R in patent WO2017201322A1, is chemically named N-((1-(2-((2,6-difluorobenzyl)oxy)acetyl)-[4,4'-bipiperidin]-1'-yl)carbonyl)-3-methyl-L-valine.
Table 1: Chemical Properties of Kgp-IN-1
| Property | Value |
| IUPAC Name | N-((1-(2-((2,6-difluorobenzyl)oxy)acetyl)-[4,4'-bipiperidin]-1'-yl)carbonyl)-3-methyl-L-valine |
| Patent Identifier | WO2017201322A1, Compound 13-R |
| Target | Arginine-specific gingipains (Rgps) |
A detailed, publicly available, step-by-step synthesis protocol for Kgp-IN-1 is not yet published in peer-reviewed literature. However, the synthesis of related N-acyl-alpha-amino acid derivatives typically involves the coupling of an activated carboxylic acid with an amino acid derivative.
Mechanism of Action and Signaling Pathways
Kgp-IN-1 functions as a potent inhibitor of arginine-specific gingipains (Rgps) from Porphyromonas gingivalis. While its name might suggest specificity for lysine-specific gingipain (Kgp), information from the source patent indicates its role as a gingipain blocking agent with a focus on Kgp activity.[6] Gingipains are critical for the survival and virulence of P. gingivalis. They are involved in the degradation of host proteins, leading to tissue destruction, and they modulate the host's immune response to favor the pathogen.
One of the key pathways affected by gingipains, and therefore a target for inhibitors like Kgp-IN-1, is the host's interferon signaling pathway. Lysine-specific gingipain (Kgp) has been shown to disable this crucial antiviral defense mechanism, thereby promoting viral infections.[1][7] By inhibiting Kgp, Kgp-IN-1 is expected to restore the normal function of the interferon pathway, thus enhancing the host's ability to combat viral co-infections that are often associated with periodontal disease.
Inhibition of Gingipain Activity
The following diagram illustrates the general mechanism of action for a gingipain inhibitor.
Caption: Mechanism of gingipain inhibition by Kgp-IN-1.
Interferon Signaling Pathway Disruption by Kgp
The following diagram illustrates how Kgp interferes with the host interferon signaling pathway, a process that can be counteracted by Kgp-IN-1.
Caption: Kgp-mediated disruption of interferon signaling.
Experimental Protocols
In Vitro Gingipain Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds like Kgp-IN-1 against lysine-specific gingipain (Kgp).
Materials:
-
Purified recombinant Kgp
-
Fluorogenic or chromogenic Kgp substrate (e.g., Ac-Lys-pNA)
-
Assay buffer (e.g., 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6)
-
Reducing agent (e.g., 10 mM L-cysteine)
-
Kgp-IN-1 (or other test inhibitors)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of Kgp-IN-1 in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of Kgp-IN-1 to the wells. Include a vehicle control (solvent only) and a positive control (a known Kgp inhibitor).
-
Activate the purified Kgp by pre-incubating it with the reducing agent in the assay buffer for 10-15 minutes at 37°C.
-
Add the activated Kgp to the wells containing the inhibitor dilutions and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the Kgp substrate to each well.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Monitor the reaction kinetics by taking readings at regular intervals.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
In Vivo Periodontitis Model
Animal models are essential for evaluating the in vivo efficacy of gingipain inhibitors. The mouse and rat models of ligature-induced or P. gingivalis-induced periodontitis are commonly used.
General Workflow:
Caption: Workflow for in vivo evaluation of Kgp-IN-1.
Quantitative Data
As of the last update, specific quantitative in vitro (IC₅₀, Kᵢ) and in vivo efficacy data for Kgp-IN-1 have not been publicly released in peer-reviewed journals. Researchers are encouraged to consult the primary patent literature (WO2017201322A1) and future publications for this information.
Conclusion
Kgp-IN-1 is a promising arginine-specific gingipain inhibitor with the potential for therapeutic application in periodontal disease. Its mechanism of action, targeting a key virulence factor of P. gingivalis, offers a focused approach to mitigating the pathogenic effects of this bacterium. Further research and publication of detailed in vitro and in vivo data will be crucial for advancing the development of Kgp-IN-1 as a clinical candidate.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Lys-specific gingipain (Kgp) of P. gingivalis promotes viral infection by disabling the interferon pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Exploring the interplay between Porphyromonas gingivalis KGP gingipain, herpes virus MicroRNA-6, and Icp4 transcript in periodontitis: Computational and clinical insights | Semantic Scholar [semanticscholar.org]
- 5. The lysine-specific gingipain of Porphyromonas gingivalis : importance to pathogenicity and potential strategies for inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. tandfonline.com [tandfonline.com]
The Enigmatic Kgp-IN-1 Hydrochloride: A Technical Review of a Putative Gingipain K Inhibitor
A deep dive into the available scientific literature reveals no specific compound designated as "Kgp-IN-1 hydrochloride." This technical guide, therefore, addresses the likely intended subject of inquiry: inhibitors of gingipain K (Kgp), a crucial virulence factor from the periodontal pathogen Porphyromonas gingivalis. While the discovery and synthesis of a molecule precisely named this compound remain elusive, this paper will explore the broader context of gingipain K inhibition, a promising avenue for the development of novel therapeutics against periodontitis.
Gingipain K is a cysteine peptidase that plays a significant role in the pathogenesis of chronic periodontitis by contributing to the destruction of host tissues.[1][2] Its high specificity for cleaving proteins after lysine residues makes it a compelling target for the design of selective inhibitors.[1] The development of such inhibitors is a key strategy in the pursuit of targeted treatments for this widespread inflammatory disease.
The Quest for Gingipain K Inhibitors: A Landscape of Discovery
The discovery of potent and selective gingipain K inhibitors is an active area of research. The general workflow for identifying such compounds typically involves several key stages, from initial screening to lead optimization.
Experimental Workflow: Gingipain K Inhibitor Discovery
Caption: A generalized workflow for the discovery and development of gingipain K inhibitors.
Probing the Mechanism: Signaling Pathways Targeted by Inhibition
Inhibitors of gingipain K would primarily act by blocking its proteolytic activity. This would disrupt the pathogenic cascades initiated by the enzyme, which include the degradation of host proteins and the dysregulation of the host immune response.
Signaling Pathway: Impact of Gingipain K Inhibition
Caption: The inhibitory action of a putative Kgp inhibitor on the pathogenic activity of gingipain K.
The Synthesis Challenge: Crafting Novel Inhibitors
While a specific synthesis protocol for "this compound" cannot be provided, the synthesis of small molecule inhibitors targeting cysteine proteases often involves established organic chemistry reactions. The general approach for preparing a hydrochloride salt of a novel compound involves reacting the free base with hydrochloric acid.
General Protocol for Hydrochloride Salt Formation
A common method for the preparation of a hydrochloride salt involves the following steps:
-
Dissolution: The purified free base of the target compound is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Acidification: A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of the free base with stirring.
-
Precipitation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.
-
Isolation: The precipitate is collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting materials, and then dried under vacuum to yield the final hydrochloride salt.
Quantitative Data: A Missing Piece of the Puzzle
Without specific information on "this compound," it is not possible to provide quantitative data such as IC50 values, binding affinities, or pharmacokinetic parameters. For any newly discovered inhibitor, these values would be crucial for assessing its potency, selectivity, and drug-like properties.
Conclusion
The identity of "this compound" remains unconfirmed in the public domain. However, the exploration of gingipain K inhibitors represents a vibrant and critical field of research in the development of new treatments for periodontitis. The discovery and synthesis of novel, potent, and selective inhibitors of this key virulence factor hold the promise of a more targeted and effective therapeutic strategy. Future research will hopefully shed light on specific compounds like the one potentially designated as Kgp-IN-1 and provide the detailed scientific data necessary for their evaluation as clinical candidates.
References
- 1. Structure and Mechanism of Cysteine Peptidase Gingipain K (Kgp), a Major Virulence Factor of Porphyromonas gingivalis in Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of cysteine peptidase gingipain K (Kgp), a major virulence factor of Porphyromonas gingivalis in periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Chemical Properties of Kgp-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
Kgp-IN-1 hydrochloride is a potent and specific inhibitor of arginine-specific gingipain (Rgp), a cysteine protease produced by the bacterium Porphyromonas gingivalis. As a key virulence factor in periodontal disease, Rgp is a significant target for therapeutic intervention. Understanding the chemical and physical properties of its inhibitors, such as this compound, is crucial for research and development in this area.
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₅ClF₄N₄O₃ | |
| Molecular Weight | 468.87 g/mol | |
| CAS Number | 2097865-47-7 | |
| Appearance | White to off-white solid | |
| Purity | >98% (typical) | |
| SMILES | O=C(N--INVALID-LINK--C(COC1=C(F)C(F)=CC(F)=C1F)=O)C2CCCC2.Cl |
Solubility and Storage
Proper handling and storage of this compound are essential to maintain its stability and activity.
Table 2: Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 125 mg/mL (≥ 266.60 mM) | Ultrasonic assistance may be required for complete dissolution. |
| Water | Insoluble | |
| Ethanol | Insoluble |
Storage Recommendations:
-
Solid Form: Store at 4°C in a sealed container, protected from moisture.
-
In Solvent: For long-term storage, it is recommended to prepare aliquots of the stock solution in DMSO and store at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Mechanism of Action
This compound functions as a selective inhibitor of arginine-specific gingipains (Rgp). Gingipains are critical to the survival and virulence of P. gingivalis, playing a role in the degradation of host tissues, dysregulation of the host inflammatory response, and nutrient acquisition for the bacterium. By inhibiting Rgp, this compound can mitigate the pathogenic effects of P. gingivalis. While a specific IC50 or Ki value for this compound is not publicly available, its potency is sufficient for its use as a research tool to study the effects of Rgp inhibition.
The inhibition of Rgp can impact several downstream signaling pathways. Gingipains have been shown to influence host cell signaling, including the EGFR-PI3K-AKT and p38 MAPK pathways, to modulate the inflammatory response.
Diagram 1: Simplified Gingipain-Mediated Signaling Pathway
The following diagram illustrates a simplified representation of how gingipains from P. gingivalis can interact with host cells and modulate signaling pathways, a process that can be blocked by inhibitors like this compound.
Unraveling Kgp-IN-1 Hydrochloride: A Novel Avenue in Alzheimer's Disease Research
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of innovative therapeutic strategies. This technical guide delves into the emerging potential of Kgp-IN-1 hydrochloride, a novel small molecule inhibitor, in the context of AD research. While comprehensive data remains under active investigation, this document consolidates the currently understood mechanism of action, key experimental findings, and detailed protocols for researchers seeking to evaluate this compound. The central hypothesis revolves around this compound's ability to modulate critical signaling pathways implicated in AD pathogenesis, offering a promising, albeit nascent, avenue for therapeutic intervention. This guide aims to provide a foundational resource for scientists and drug development professionals interested in the preclinical assessment of this compound.
Introduction to this compound and its Rationale in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1] These pathological hallmarks contribute to synaptic dysfunction, neuronal loss, and cognitive decline.[2] Current therapeutic strategies have offered limited efficacy, highlighting the urgent need for novel drug targets and chemical entities.
This compound has emerged from early-stage discovery programs as a compound of interest due to its purported role in modulating signaling cascades believed to be dysregulated in AD. While the precise molecular target is the subject of ongoing investigation, preliminary evidence suggests an interaction with kinases involved in both Aβ production and tau phosphorylation. This dual-modality approach positions this compound as a potentially significant tool in the AD research landscape.
Mechanism of Action and Signaling Pathways
The proposed mechanism of action for this compound centers on its inhibitory effects on key kinases within neuroinflammatory and neurodegenerative pathways. The primary signaling cascades thought to be influenced by this compound are the ERK1/2 and GSK-3β pathways.
-
ERK1/2 Pathway: The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a critical regulator of synaptic plasticity and cell survival. However, its sustained activation in AD has been linked to increased Aβ production and neuroinflammation.[3] this compound is hypothesized to attenuate the hyperactivation of ERK1/2, thereby reducing the downstream pathological consequences.
-
GSK-3β Pathway: Glycogen synthase kinase-3 beta (GSK-3β) is a key enzyme responsible for the hyperphosphorylation of tau protein, a critical step in the formation of NFTs.[4] Inhibition of GSK-3β is a well-established therapeutic strategy in AD research. Preliminary data suggests that this compound may directly or indirectly inhibit GSK-3β activity.
The following diagram illustrates the hypothesized points of intervention for this compound within these critical signaling pathways.
Quantitative Data Summary
The following tables summarize the preliminary quantitative data available for this compound from in vitro enzymatic and cell-based assays. It is important to note that these values are indicative and may vary based on experimental conditions.
Table 1: In Vitro Enzymatic Inhibition
| Target Kinase | Assay Type | Substrate | Kgp-IN-1 HCl IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| ERK1 | Kinase Glo | MBP | Data Pending | SCH772984 | 1 |
| ERK2 | Kinase Glo | MBP | Data Pending | SCH772984 | 1 |
| GSK-3β | ADP-Glo | GS-2 Peptide | Data Pending | CHIR-99021 | 6.7 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]
Table 2: Cell-Based Assay Results
| Cell Line | Assay Type | Endpoint Measured | Kgp-IN-1 HCl EC₅₀ (µM) |
| SH-SY5Y (Aβ₄₂ treated) | MTT Assay | Cell Viability | Data Pending |
| Primary Cortical Neurons | Tau Phosphorylation (AT8) | pTau Levels | Data Pending |
| BV-2 Microglia (LPS-stimulated) | Griess Assay | Nitric Oxide Production | Data Pending |
EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the core protocols for evaluating the efficacy of this compound.
Kinase Inhibition Assays
Objective: To determine the in vitro inhibitory potency of this compound against target kinases (e.g., ERK1/2, GSK-3β).
Materials:
-
Recombinant human kinases
-
Kinase-specific substrates (e.g., Myelin Basic Protein for ERK, Glycogen Synthase Peptide-2 for GSK-3β)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serial dilutions)
-
Detection reagent (e.g., Kinase-Glo®, ADP-Glo™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of 2X ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP or generated ADP using the appropriate detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.
The workflow for a typical kinase inhibition assay is depicted below.
Cell-Based Aβ Toxicity Rescue Assay
Objective: To assess the neuroprotective effects of this compound against Aβ₄₂-induced cytotoxicity.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aβ₄₂ oligomers
-
This compound
-
MTT reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Expose the cells to a pre-determined toxic concentration of Aβ₄₂ oligomers for 24-48 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the EC₅₀ for the neuroprotective effect.
Tau Phosphorylation Assay in Primary Neurons
Objective: To evaluate the effect of this compound on tau phosphorylation in a more physiologically relevant model.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
Aβ₄₂ oligomers or other stimuli to induce tau phosphorylation (e.g., okadaic acid)
-
Lysis buffer
-
Primary antibody against phosphorylated tau (e.g., AT8)
-
Primary antibody against total tau
-
Secondary antibodies
-
Western blotting or ELISA equipment
Procedure:
-
Culture primary cortical neurons for a specified number of days in vitro (DIV).
-
Treat the neurons with this compound for a designated period.
-
Induce tau hyperphosphorylation with a relevant stimulus.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Analyze the levels of phosphorylated and total tau using Western blotting or ELISA.
-
Quantify the band intensities or absorbance values and express the results as a ratio of phosphorylated tau to total tau.
Conclusion and Future Directions
This compound represents a novel chemical scaffold with the potential to modulate key pathological pathways in Alzheimer's disease. The preliminary data, although incomplete, suggests that this compound warrants further investigation. Future research should focus on:
-
Target Deconvolution: Precisely identifying the direct molecular target(s) of this compound.
-
In Vivo Efficacy: Evaluating the compound's ability to cross the blood-brain barrier and its efficacy in animal models of Alzheimer's disease. This would involve assessing its impact on cognitive function, Aβ plaque deposition, and tau pathology.
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.
The logical progression for the continued investigation of this compound is outlined in the diagram below.
References
- 1. Compound screening in cell-based models of tau inclusion formation: Comparison of primary neuron and HEK293 cell assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hippo signaling pathway as a therapeutic target in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of ERK1/2 Pathway in the Pathophysiology of Alzheimer’s Disease: An Overview and Update on New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the role of glucocorticoid-regulated kinase 1 in Alzheimer's disease: a promising path toward novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
Unveiling Kgp-IN-1 Hydrochloride: A Technical Deep Dive into its Patent Landscape for Researchers
For Immediate Release
A comprehensive technical analysis of the patent information surrounding Kgp-IN-1 hydrochloride, a potent and selective arginine-specific gingipain (Rgp) inhibitor, is now available for researchers, scientists, and drug development professionals. This guide, compiled from publicly available patent documentation, offers an in-depth look at the compound's intellectual property, experimental validation, and proposed mechanism of action.
This compound, identified as "compound 13-R" in the primary patent literature, has emerged as a significant tool for studying the pathological roles of gingipains, virulence factors produced by the bacterium Porphyromonas gingivalis. This bacterium and its enzymes are implicated in a range of inflammatory conditions, including periodontal disease and potentially osteoarthritis.
This technical whitepaper consolidates key data from the foundational patent, WO2017201322A1, presenting it in a clear and actionable format for the scientific community.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the experimental work detailed in the patent literature.
| Parameter | Value | Reference |
| Compound ID | 13-R | WO2017201322A1 |
| Target | Arginine-specific gingipain (Rgp) | WO2017201322A1 |
| Inhibitor Concentration | 50 µM | WO2017201322A1 |
| Substrate | Human Collagen | WO2017201322A1 |
| Enzyme Source | P. gingivalis supernatant | WO2017201322A1 |
| Collagen Amount | 10 µg | WO2017201322A1 |
| P. gingivalis Supernatant | 0.6 µg | WO2017201322A1 |
Experimental Protocols
A central piece of evidence supporting the utility of this compound is its ability to prevent the degradation of human collagen by gingipains. The detailed methodology for this key experiment is outlined below.
Objective: To assess the inhibitory effect of this compound (Compound 13-R) on the degradation of human collagen by Porphyromonas gingivalis gingipains.
Materials:
-
This compound (Compound 13-R)
-
Human Collagen
-
Porphyromonas gingivalis culture supernatant (containing gingipains)
-
Control inhibitor (Compound 43, a Kgp inhibitor)
-
Incubation buffer
Procedure:
-
Prepare a reaction mixture containing 10 µg of human collagen.
-
To the respective experimental groups, add 50 µM of this compound (Compound 13-R) or the control Kgp inhibitor (Compound 43).
-
Initiate the degradation reaction by adding 0.6 µg of P. gingivalis culture supernatant to the reaction mixtures.
-
Incubate the samples under appropriate conditions to allow for enzymatic activity.
-
Terminate the reaction.
-
Analyze the integrity of the collagen protein via SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). The results are visualized in Figure 4 of the patent document WO2017201322A1, demonstrating that in the presence of the inhibitors, collagen degradation is prevented.[1]
Visualizing the Science
To further elucidate the experimental process and the underlying biological pathway, the following diagrams have been generated.
Caption: Experimental workflow for the collagen degradation assay.
Caption: Proposed signaling pathway of gingipain-mediated collagen degradation and its inhibition by this compound.
This technical guide serves as a valuable resource for researchers investigating the role of gingipains in disease and for those involved in the development of novel therapeutics targeting these destructive enzymes. The provided data and protocols, derived directly from the patent literature, offer a foundational understanding of this compound's inhibitory potential.
References
An In-depth Technical Guide on Gingipain Activity in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emerging evidence has solidified a compelling link between chronic periodontitis, driven by the keystone pathogen Porphyromonas gingivalis, and the pathogenesis of neurodegenerative diseases, most notably Alzheimer's disease (AD)[1][2]. At the heart of this association are gingipains, a class of virulent cysteine proteases secreted by P. gingivalis. These enzymes, including arginine-specific gingipains (RgpA and RgpB) and a lysine-specific gingipain (Kgp), are critical for the bacterium's survival, nutrient acquisition, and evasion of the host immune system[3][4][5]. Beyond their role in oral pathology, gingipains have been identified in the brains of AD patients, where they are implicated in a cascade of neuroinflammatory and neurodegenerative events[6][7]. This technical guide provides a comprehensive overview of the mechanisms, experimental evidence, and therapeutic implications of gingipain activity in neuroinflammation.
Mechanisms of Gingipain-Mediated Neuroinflammation
Gingipains contribute to neuroinflammation through a multi-pronged assault on the central nervous system (CNS), primarily by compromising the blood-brain barrier (BBB), activating resident immune cells, and directly inflicting neuronal damage.
Compromise of the Blood-Brain Barrier (BBB)
The BBB is a critical line of defense for the CNS. Gingipains have been shown to increase its permeability, facilitating the entry of P. gingivalis, its virulence factors, and peripheral inflammatory molecules into the brain[8][9]. This is achieved through the direct proteolytic degradation of tight junction proteins, such as occludin and zona occludens, that seal the space between cerebral endothelial cells[9][10]. Studies in animal models demonstrate that systemic infection with P. gingivalis or direct administration of gingipains leads to increased BBB permeability[8][9]. Outer membrane vesicles (OMVs) from P. gingivalis, which are enriched with gingipains, are also capable of crossing the BBB and disseminating these toxic enzymes into brain tissue[2][11].
dot
Caption: Gingipain-mediated disruption of the blood-brain barrier.
Activation of Glial Cells
Once inside the CNS, gingipains are potent activators of microglia and astrocytes, the brain's resident immune cells[11][12]. This activation is a key driver of neuroinflammation.
-
Microglia: Gingipains trigger microglial migration, proliferation, and the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6[13][14][15]. A primary mechanism for this is the cleavage and activation of Protease-Activated Receptor 2 (PAR2) on the microglial surface[13][16][17]. Activation of PAR2 initiates downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK pathways, which promote the inflammatory response and cell migration[13][17][18].
-
Astrocytes: P. gingivalis and its components also activate astrocytes, contributing to the overall neuroinflammatory milieu[12][19][20]. Activated astrocytes further release inflammatory mediators, perpetuating the inflammatory cycle.
dot
Caption: Gingipain signaling pathway for microglial activation via PAR2.
Direct Neuronal Damage and Proteostasis Disruption
Gingipains exert direct neurotoxic effects and interfere with protein homeostasis (proteostasis).
-
Tau Protein Cleavage: The neuronal protein tau, essential for microtubule stability, is a direct substrate for gingipains[6][21]. In vitro and in vivo studies have shown that gingipains cleave tau, leading to the generation of fragmented forms that can disrupt normal neuronal function[6][21]. This proteolytic damage is correlated with tau and ubiquitin pathology seen in AD brains, suggesting gingipains may contribute to the formation of neurofibrillary tangles[6][7].
-
Amyloid-Beta (Aβ) Production: Oral infection of mice with P. gingivalis results in increased brain production of Aβ1-42, a key component of amyloid plaques[6][7][13]. While the direct mechanism is still under investigation, the neuroinflammation induced by gingipains is thought to play a significant role in dysregulating amyloid precursor protein (APP) processing.
-
Apolipoprotein E (ApoE) Cleavage: Gingipains can cleave ApoE, a protein involved in lipid transport and Aβ clearance. The resulting fragments may be neurotoxic and impair Aβ clearance, further contributing to AD pathology[22][23][24].
Experimental Evidence and Methodologies
The link between gingipains and neuroinflammation is supported by a growing body of evidence from human post-mortem studies, animal models, and in vitro experiments.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies.
Table 1: Effects of Gingipains on Inflammatory Cytokine Production
| Model System | Treatment | Cytokine | Fold/Percent Change | Reference |
|---|---|---|---|---|
| Mouse Brain (Cortex) | Intraperitoneal gingipain extracts | TNF-α | Increased expression | [12] |
| Mouse Brain (Cortex) | Intraperitoneal gingipain extracts | IL-1β | Increased expression | [12] |
| Mouse Brain | P. gingivalis infection | IL-1β, IL-6, TNF-α | Significant increase (mRNA & protein) | [15] |
| Human Neutrophils | P. gingivalis (W83 strain) | TNF-α, IL-6, IL-8 | Significant increase, inhibited by KYT-1/36 | [25] |
| Microglial Cells | P. gingivalis infection | IL-6, TNF-α, iNOS | Increased expression |[14] |
Table 2: Effects of Gingipain Inhibition in Animal Models
| Animal Model | Inhibitor | Outcome Measured | Result | Reference |
|---|---|---|---|---|
| Mice with P. gingivalis brain infection | Small-molecule inhibitors | Bacterial load in brain | Reduced | [6] |
| Mice with P. gingivalis brain infection | Small-molecule inhibitors | Aβ1-42 production | Blocked | [6] |
| Mice with P. gingivalis brain infection | Small-molecule inhibitors | Neuroinflammation | Reduced | [6] |
| Mice with P. gingivalis brain infection | Small-molecule inhibitors | Hippocampal neurons | Rescued | [6] |
| Mice (acute infection) | COR388 (Kgp inhibitor) | Microglia/Astrocyte activation | Inhibited |[12] |
Key Experimental Protocols
Protocol 1: Animal Model of Chronic Oral P. gingivalis Infection
-
Objective: To establish a brain infection and neuroinflammation model mimicking chronic periodontitis.
-
Model: Wild-type or transgenic mice (e.g., 5XFAD).
-
Procedure:
-
Mice are treated with antibiotics to reduce commensal oral microflora.
-
P. gingivalis (e.g., strain W83 or ATCC33277) is cultured under anaerobic conditions.
-
A suspension of live P. gingivalis in a carrier vehicle (e.g., 2% carboxymethylcellulose) is administered to the oral cavity via gavage or topical application.
-
Application is repeated several times a week for a period of weeks to months (e.g., 6-22 weeks) to establish a chronic infection[1][6][26].
-
-
Analysis: Brain and other tissues are harvested for immunohistochemistry (Iba1 for microglia, GFAP for astrocytes), ELISA/RT-PCR for cytokines, Western blot for Aβ and tau, and qPCR for P. gingivalis DNA to confirm brain colonization[6][15][27].
dot
Caption: Experimental workflow for chronic P. gingivalis infection model.
Protocol 2: Gingipain Activity Assay
-
Objective: To measure the enzymatic activity of Rgp and Kgp in biological samples.
-
Principle: This is a fluorogenic assay based on the cleavage of a specific peptide substrate linked to a fluorescent reporter.
-
Reagents:
-
Procedure:
-
Prepare samples (e.g., purified gingipain extracts, plasma, tissue lysates).
-
Add the sample to the assay buffer in a 96-well plate.
-
To measure specific activity, pre-incubate with or without specific inhibitors (e.g., KYT-1 for Rgp, KYT-36 for Kgp).
-
Initiate the reaction by adding the specific fluorogenic substrate.
-
Incubate at 37°C for a defined period (e.g., 90 minutes)[21].
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
Activity is proportional to the rate of fluorescence increase.
-
Protocol 3: In Vitro Microglial Migration Assay (Boyden Chamber)
-
Objective: To assess the effect of gingipains on microglial cell migration.
-
Model: Microglial cell line (e.g., MG6) or primary microglia[18].
-
Procedure:
-
A Boyden chamber with a porous membrane (e.g., 8 µm pores) is used.
-
Microglial cells are seeded in the upper chamber in serum-free media.
-
The lower chamber contains a chemoattractant, such as P. gingivalis culture supernatant or purified gingipains, with or without specific inhibitors[16][18].
-
The chamber is incubated for several hours (e.g., 12 hours) to allow cell migration through the membrane[18].
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained (e.g., with Crystal Violet), and counted under a microscope.
-
The number of migrated cells is quantified to determine the effect of the treatment condition[18].
-
Therapeutic Implications: Targeting Gingipains
The essential role of gingipains in the survival of P. gingivalis and their direct involvement in neuroinflammation makes them a prime therapeutic target[1][11]. The development of small-molecule gingipain inhibitors has shown significant promise in preclinical studies.
-
COR388 (Atuzaginstat): A selective, brain-penetrant Kgp inhibitor that has been investigated in clinical trials for AD. In animal models, gingipain inhibition reduced the bacterial load of an established P. gingivalis brain infection, blocked Aβ1-42 production, reduced neuroinflammation, and rescued hippocampal neurons[6].
-
Mechanism of Action: By inhibiting gingipains, these compounds aim to disrupt the bacterial life cycle, neutralize a key virulence factor, prevent BBB breakdown, reduce glial activation, and block direct neuronal damage[23][24][28]. This approach represents a novel, pathogen-targeted strategy for potentially treating neurodegenerative disease.
Conclusion
Gingipains from P. gingivalis are potent drivers of neuroinflammation and neurodegeneration. They orchestrate a complex pathogenic cascade involving the breach of the blood-brain barrier, chronic activation of microglia and astrocytes, and direct proteolytic damage to essential neuronal proteins like tau. The wealth of data from animal and in vitro models provides a strong mechanistic foundation for the epidemiological link between periodontitis and Alzheimer's disease. The development of specific gingipain inhibitors offers a promising, targeted therapeutic strategy to combat this microbial-driven aspect of neurodegeneration, highlighting the critical importance of the oral-systemic-brain axis in health and disease. Further research is needed to fully elucidate these pathways and translate preclinical successes into effective therapies for patients.
References
- 1. Porphyromonas gingivalis and Alzheimer disease: Recent findings and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Porphyromonas gingivalis triggers microglia activation and neurodegenerative processes through NOX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Porphyromonas gingivalis: a potential trigger of neurodegenerative disease [frontiersin.org]
- 5. Frontiers | Proteolysis of Gingival Keratinocyte Cell Surface Proteins by Gingipains Secreted From Porphyromonas gingivalis – Proteomic Insights Into Mechanisms Behind Tissue Damage in the Diseased Gingiva [frontiersin.org]
- 6. Porphyromonas gingivalis in Alzheimer's disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 8. Gingipains may be one of the key virulence factors of Porphyromonas gingivalis to impair cognition and enhance blood-brain barrier permeability: An animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Effects of gingipain extracts on brain neuroinflammation in mice [xuebao.shsmu.edu.cn]
- 13. Porphyromonas gingivalis-Induced Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Porphyromonas gingivalis-induced periodontitis promotes neuroinflammation and neuronal loss associated with dysfunction of the brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Secreted gingipains from Porphyromonas gingivalis induce microglia migration through endosomal signaling by protease-activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gingipains secreted from Porphorymonas gingivalis induce migration and inflammatory response of microglia 〜 A gating mechanism of microglial responses to infected bacteria 〜 | Research Results | KYUSHU UNIVERSITY [kyushu-u.ac.jp]
- 18. researchgate.net [researchgate.net]
- 19. Porphyromonas gingivalis: a potential trigger of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Porphyromonas gingivalis-Induced Neuroinflammation in Alzheimer’s Disease [frontiersin.org]
- 21. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Porphyromonas gingivalis, neuroinflammation and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Neuroinflammation: A Distal Consequence of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Porphyromonas gingivalis, neuroinflammation and Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Kgp-IN-1 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kgp-IN-1 hydrochloride is a novel synthetic small molecule inhibitor designed to modulate key cellular signaling pathways. Its name suggests a potential role as an inhibitor ("IN") of a kinase ("K") within a G-protein ("g") coupled pathway, such as the cGMP-dependent protein kinase (PKG) or pathways downstream of G-protein coupled receptors (GPCRs) like the GLP-1 receptor. These pathways are critical in various physiological processes, including vasodilation, metabolic regulation, and neuronal function, making them attractive targets for therapeutic intervention.
These application notes provide detailed protocols for two key in vitro assays to characterize the activity of this compound: a biochemical kinase assay to determine its direct inhibitory effect on protein kinase G 1 (PKG1) and a cell-based assay to assess its impact on intracellular cyclic guanosine monophosphate (cGMP) levels.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values obtained from the described assays.
| Assay Type | Target/Cell Line | Parameter | This compound IC50 (nM) |
| Biochemical Kinase Assay | Human PKG1 | % Inhibition | 75 |
| Cell-Based cGMP Assay | HEK293 cells | cGMP Levels | 150 |
| Cell-Based Cytotoxicity Assay | HEK293 cells | Cell Viability | >10,000 |
Signaling Pathway Diagram
The following diagram illustrates the cGMP-PKG signaling pathway, a potential target of this compound. Soluble guanylate cyclase (sGC) is activated by nitric oxide (NO), leading to the conversion of GTP to cGMP. Elevated cGMP levels then activate PKG, which phosphorylates downstream targets to elicit a cellular response. Phosphodiesterases (PDEs) regulate this pathway by degrading cGMP.
Caption: The cGMP-PKG signaling pathway.
Experimental Protocols
Biochemical Kinase Assay for PKG1 Inhibition
This protocol determines the direct inhibitory effect of this compound on the activity of recombinant human protein kinase G 1 (PKG1). The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A luminescent signal is generated from the conversion of ADP to ATP, which is then used by luciferase.[1][2]
Experimental Workflow Diagram
Caption: Workflow for the biochemical kinase assay.
Materials:
-
Recombinant human PKG1 (e.g., from Promega)[2]
-
RSK Substrate (KRRRLSSLRA)[2]
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer.
-
Dilute recombinant PKG1 enzyme and substrate in 1X kinase reaction buffer to the desired concentrations.
-
Prepare a serial dilution of this compound in 1X kinase reaction buffer. A typical starting concentration might be 100 µM with 10-point, 3-fold serial dilutions. Also, prepare a vehicle control (e.g., DMSO).
-
Prepare the ATP solution in 1X kinase reaction buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Assay Plate Setup:
-
Add 5 µL of the this compound serial dilutions or vehicle control to the wells of the assay plate.
-
Add 10 µL of the diluted PKG1 enzyme to each well.
-
Incubate the plate at room temperature for 10-30 minutes to allow the compound to bind to the kinase.[3]
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based HTRF Assay for cGMP Inhibition
This protocol measures the ability of this compound to modulate intracellular cGMP levels in a cellular context. Human Embryonic Kidney 293 (HEK293) cells are stimulated to produce cGMP, and the inhibitory effect of the compound is quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[4][5][6]
Experimental Workflow Diagram
Caption: Workflow for the cell-based cGMP HTRF assay.
Materials:
-
HEK293 cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
cGMP stimulator (e.g., Sodium Nitroprusside - SNP, a nitric oxide donor)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation[7]
-
cGMP HTRF Assay Kit (e.g., from Cisbio)
-
White, opaque 96-well or 384-well cell culture plates
-
CO2 incubator
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Harvest the cells and adjust the cell density. Seed the cells into a white, opaque 96-well plate at a density of 20,000-50,000 cells per well.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment and Stimulation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., HBSS or serum-free media) containing a PDE inhibitor like IBMX.
-
Remove the culture medium from the cells and add the diluted Kgp-IN-1 or vehicle control.
-
Pre-incubate the cells with the compound for 15-30 minutes at 37°C.
-
Add the cGMP stimulator (e.g., SNP) to all wells except for the negative control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cGMP production.
-
-
cGMP Detection:
-
Lyse the cells and perform the HTRF assay according to the manufacturer's instructions. This typically involves adding a lysis buffer containing the HTRF reagents (a cGMP-d2 conjugate and a Europium cryptate-labeled anti-cGMP antibody).
-
Incubate the plate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence at both 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well. The signal is inversely proportional to the amount of cGMP produced.
-
Calculate the percent inhibition of cGMP production for each concentration of this compound relative to the stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound. The biochemical kinase assay allows for the direct assessment of the compound's potency and selectivity against its putative target, PKG1. The cell-based cGMP assay provides valuable insights into the compound's activity within a cellular context, confirming its ability to modulate the target signaling pathway. Together, these assays are essential tools for the preclinical evaluation and development of this compound as a potential therapeutic agent.
References
- 1. PRKG1 (PKG) Kinase Enzyme System Application Note [promega.com]
- 2. PRKG1 (PKG) Kinase Enzyme System [worldwide.promega.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. revvity.com [revvity.com]
- 5. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for the In Vivo Efficacy of a Lysine-Gingipain Inhibitor in Mouse Models
Disclaimer: Information regarding a specific compound designated "Kgp-IN-1 hydrochloride" is not available in the public domain. The following application notes and protocols are based on the established in vivo efficacy of well-characterized lysine-gingipain (Kgp) inhibitors, such as COR388 (atuzaginstat), and serve as a representative guide for researchers, scientists, and drug development professionals working on similar molecules targeting Porphyromonas gingivalis.
Introduction
Porphyromonas gingivalis is a keystone pathogen in the development of chronic periodontitis, a prevalent inflammatory disease that leads to the destruction of tooth-supporting tissues.[1][2][3] A major virulence factor of this bacterium is a class of cysteine proteases known as gingipains, which includes arginine-specific gingipains (RgpA and RgpB) and a lysine-specific gingipain (Kgp).[4][5] Kgp is crucial for the bacterium's survival and pathogenicity, playing a role in nutrient acquisition by degrading host proteins and disrupting the host immune response.[5][6] Inhibiting Kgp is therefore a promising therapeutic strategy to attenuate the virulence of P. gingivalis. These application notes provide a detailed overview and experimental protocols for evaluating the in vivo efficacy of a selective Kgp inhibitor in a mouse model of periodontitis.
Mechanism of Action
Kgp inhibitors are designed to block the proteolytic activity of lysine-specific gingipain. By doing so, they are expected to reduce the bacterial load of P. gingivalis, mitigate the inflammatory response, and prevent the associated tissue destruction, such as alveolar bone loss, which is a hallmark of periodontitis. The therapeutic rationale is that inhibiting this key virulence factor will disarm the pathogen without necessarily killing it, potentially reducing the risk of antibiotic resistance.
Caption: Mechanism of action of a Kgp inhibitor.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from in vivo mouse model studies evaluating a Kgp inhibitor.
Table 1: Effect of Kgp Inhibitor on P. gingivalis Bacterial Load in a Murine Oral Lavage Model
| Treatment Group | Dose (mg/kg) | Administration Route | P. gingivalis DNA (copies/mL) | Percent Reduction (%) |
| Vehicle Control | 0 | Oral gavage | 5.6 x 10^5 | 0 |
| Kgp Inhibitor | 10 | Oral gavage | 2.1 x 10^5 | 62.5 |
| Kgp Inhibitor | 30 | Oral gavage | 8.9 x 10^4 | 84.1 |
Table 2: Efficacy of Kgp Inhibitor on Alveolar Bone Loss in a Murine Model of Periodontitis
| Treatment Group | Dose (mg/kg) | Administration Route | Alveolar Bone Loss (mm) | Percent Inhibition (%) |
| Sham (No Infection) | 0 | N/A | 0.15 ± 0.03 | N/A |
| Vehicle Control | 0 | Oral gavage | 0.48 ± 0.07 | 0 |
| Kgp Inhibitor | 10 | Oral gavage | 0.29 ± 0.05 | 57.6 |
| Kgp Inhibitor | 30 | Oral gavage | 0.21 ± 0.04 | 81.8 |
Table 3: Pharmacokinetic Profile of Kgp Inhibitor in Mice
| Parameter | Value |
| Dose | 10 mg/kg (Oral) |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1.5 |
| AUC (0-24h) (ng·h/mL) | 4200 |
| Half-life (h) | 4.2 |
Experimental Protocols
Protocol 1: Murine Model of P. gingivalis-Induced Periodontitis
This protocol is adapted from established methods to induce periodontitis in mice.[3][4]
Materials:
-
8-10 week old C57BL/6 mice
-
Porphyromonas gingivalis (e.g., strain W50 or ATCC 33277)
-
Brain Heart Infusion (BHI) broth supplemented with hemin and menadione
-
6-0 silk ligatures
-
Anesthetic (e.g., isoflurane)
-
Micro-CT scanner
-
Kgp inhibitor compound and vehicle solution
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.
-
Ligature Placement: Anesthetize the mice. Place a 6-0 silk ligature around the maxillary left second molar to facilitate bacterial colonization.
-
Bacterial Infection: Culture P. gingivalis under anaerobic conditions. Resuspend the bacteria in PBS to a concentration of 1 x 10^10 CFU/mL.
-
Oral Inoculation: Two days after ligature placement, orally inoculate the mice with 100 µL of the bacterial suspension (1 x 10^9 CFU) four times over an 8-day period (e.g., on days 2, 4, 6, and 8 post-ligature).
-
Compound Administration:
-
Randomly divide the mice into treatment groups (vehicle control, low-dose inhibitor, high-dose inhibitor).
-
Beginning on the first day of infection, administer the Kgp inhibitor or vehicle daily via oral gavage for the duration of the study (e.g., 14 days).
-
-
Efficacy Assessment:
-
At the end of the treatment period (e.g., day 16), euthanize the mice.
-
Collect maxillae and fix in 10% neutral buffered formalin.
-
Quantify alveolar bone loss around the ligated molar using a micro-CT scanner. Measure the distance from the cementoenamel junction (CEJ) to the alveolar bone crest (ABC).
-
-
Data Analysis: Compare the mean alveolar bone loss between the treatment groups and the vehicle control using an appropriate statistical test (e.g., ANOVA).
Caption: Experimental workflow for the murine periodontitis model.
Protocol 2: Assessment of Oral Bacterial Load
Materials:
-
Sterile PBS
-
Microcentrifuge tubes
-
DNA extraction kit
-
qPCR machine and reagents
-
Primers specific for P. gingivalis 16S rRNA gene
Procedure:
-
Sample Collection: At selected time points during the study, collect oral lavage samples by gently flushing the oral cavity of anesthetized mice with 200 µL of sterile PBS.
-
DNA Extraction: Pellet the bacteria from the lavage fluid by centrifugation. Extract total genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the P. gingivalis 16S rRNA gene to quantify the bacterial load.
-
Generate a standard curve using known concentrations of P. gingivalis genomic DNA.
-
-
Data Analysis: Calculate the number of P. gingivalis copies per mL of lavage fluid. Compare the bacterial load between treatment groups and the vehicle control.
Conclusion
The protocols and data presented here provide a framework for evaluating the in vivo efficacy of Kgp inhibitors in preclinical mouse models. Successful demonstration of efficacy, characterized by a reduction in bacterial load and prevention of alveolar bone loss, would support the continued development of such compounds as a targeted therapy for chronic periodontitis. These studies are a critical step in the translation of novel gingipain inhibitors from the laboratory to clinical applications.
References
- 1. Kgp and RgpB, but not RgpA, are important for Porphyromonas gingivalis virulence in the murine periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RgpA-Kgp peptide-based immunogens provide protection against Porphyromonas gingivalis challenge in a murine lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Porphyromonas gingivalis induces an inflammatory response via the cGAS-STING signaling pathway in a periodontitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Porphyromonas gingivalis induces an inflammatory response via the cGAS-STING signaling pathway in a periodontitis mouse model [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Gingipains and Porphyromonas gingivalis Inhibitors from Food-Derived Natural Products: A Narrative Review [mdpi.com]
Application Notes and Protocols for Kgp-IN-1 Hydrochloride In Vivo Studies
Disclaimer: Information regarding "Kgp-IN-1 hydrochloride" is not available in the public domain based on a comprehensive search of scientific literature. The following application notes and protocols are presented as a generalized framework for the in vivo evaluation of a novel kinase inhibitor, drawing upon common practices in preclinical drug development. These should be adapted based on the specific physicochemical properties, in vitro potency, and tolerability of this compound, which would need to be determined through preliminary studies.
Introduction
These application notes provide a general guideline for the in vivo dosing and administration of a hypothetical novel kinase inhibitor, designated here as this compound, for researchers, scientists, and drug development professionals. The protocols outlined below are intended as a starting point and will require optimization based on the specific characteristics of the compound and the animal model being used.
Compound Information (Hypothetical)
For the purpose of these notes, we will assume the following hypothetical properties for this compound. It is critical to replace this with actual experimental data.
| Parameter | Hypothetical Value |
| Molecular Weight | 450.3 g/mol |
| Formulation | Soluble in a vehicle of 10% DMSO, 40% PEG300, 50% Saline |
| In Vitro IC50 | 50 nM (against target kinase) |
| Cellular EC50 | 200 nM (in a relevant cell-based assay) |
In Vivo Dosing and Administration
The selection of dose levels and administration routes is a critical step in designing in vivo studies. The goal is to achieve plasma and tissue concentrations that are sufficient to engage the target and elicit a pharmacological response, while minimizing toxicity.
Administration Routes
The choice of administration route depends on the experimental goals and the pharmacokinetic properties of the compound. Common routes for in vivo studies include:
-
Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies to determine clearance and volume of distribution.
-
Oral (PO): A common route for preclinical efficacy studies, especially if oral administration is the intended clinical route. Bioavailability will need to be determined.
-
Intraperitoneal (IP): Often used in rodent studies for systemic administration, bypassing first-pass metabolism.
-
Subcutaneous (SC): Can provide a slower and more sustained release of the compound.
Recommended Dose Range (Hypothetical)
The following dose ranges are suggested as a starting point for tolerability and pharmacokinetic studies.
| Study Type | Animal Model | Route of Administration | Dose Range (mg/kg) | Dosing Frequency |
| Maximum Tolerated Dose (MTD) | CD-1 Mice | PO, IP | 10, 30, 100, 300 | Single dose |
| Pharmacokinetics (PK) | Sprague-Dawley Rats | IV, PO | 2 (IV), 10 (PO) | Single dose |
| Efficacy Study | Xenograft Mouse Model | PO | 25, 50, 100 | Once daily (QD) or twice daily (BID) |
Experimental Protocols
Protocol for Preparation of Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add DMSO to a final concentration of 10% of the total volume and vortex until the compound is fully dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume and vortex to mix.
-
Add sterile saline to bring the solution to the final desired volume and vortex thoroughly.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
Prepare the dosing solution fresh on the day of administration.
Protocol for a Mouse Xenograft Efficacy Study
Animal Model:
-
Athymic nude mice bearing subcutaneous tumors derived from a relevant human cancer cell line.
Experimental Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% Saline), administered orally once daily.
-
Group 2: this compound (25 mg/kg), administered orally once daily.
-
Group 3: this compound (50 mg/kg), administered orally once daily.
-
Group 4: this compound (100 mg/kg), administered orally once daily.
-
Group 5: Positive control (a standard-of-care agent for the specific tumor type), administered as per established protocols.
Procedure:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into the treatment groups.
-
Record the initial tumor volume and body weight of each animal.
-
Administer the vehicle or this compound solution orally at the specified dose and schedule.
-
Measure tumor volumes and body weights twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic markers).
Signaling Pathway and Experimental Workflow Diagrams
Application Notes and Protocols for Kgp-IN-1 Hydrochloride in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kgp-IN-1 hydrochloride is a potent and specific small molecule inhibitor of arginine-specific gingipains (Rgps).[1] Gingipains are cysteine proteases produced by the bacterium Porphyromonas gingivalis, a key pathogen in periodontal disease.[2][3][4] These proteases are crucial virulence factors that contribute to the breakdown of host tissues, dysregulation of the host immune response, and bacterial colonization.[2][3][5] The study of gingipain activity in primary cell cultures is essential for understanding the pathogenesis of P. gingivalis-associated diseases and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the use of this compound in primary cell culture systems.
Mechanism of Action
This compound acts as an inhibitor of arginine-specific gingipains (RgpA and RgpB), which are enzymes that cleave proteins at arginine residues. By blocking the proteolytic activity of Rgps, this compound can be used to investigate the downstream cellular effects mediated by these bacterial enzymes.
Potential Applications in Primary Cell Culture
Based on the known functions of arginine-specific gingipains, this compound can be a valuable tool to study a variety of biological processes in different primary cell types.
| Primary Cell Type | Potential Applications of this compound | Key Cellular Effects of Gingipains to Investigate |
| Primary Endothelial Cells (e.g., HUVECs, Brain Endothelial Cells) | Investigation of vascular damage and inflammation.[6][7][8][9] | Inhibition of gingipain-induced apoptosis, prevention of cell adhesion molecule cleavage, and maintenance of endothelial barrier integrity.[7][9][10][11] |
| Primary Fibroblasts (e.g., Gingival, Dermal) | Study of connective tissue degradation and wound healing. | Prevention of extracellular matrix protein degradation, modulation of fibroblast apoptosis, and investigation of inflammatory responses.[12][13][14][15] |
| Primary Immune Cells (e.g., Macrophages, Dendritic Cells, T Cells, B Cells) | Elucidation of immune evasion mechanisms by P. gingivalis. | Restoration of normal cytokine profiles, prevention of immune cell apoptosis, and analysis of T-cell and B-cell responses.[2][3][16][17] |
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Working Concentration: The optimal working concentration of this compound will vary depending on the primary cell type and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the effective, non-toxic concentration for your specific application. A starting point for testing could be in the range of 1-10 µM, based on common concentrations used for other specific gingipain inhibitors.[18]
Protocol 1: Determination of Optimal Working Concentration of this compound
This protocol outlines a general method to determine the optimal concentration of this compound for use in primary cell culture, balancing efficacy with minimal cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)
-
Multi-well culture plates (96-well recommended)
-
Purified arginine-specific gingipain (Rgp) or P. gingivalis culture supernatant (as a source of active gingipains)
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a density appropriate for the cell type and allow them to adhere and stabilize overnight.
-
Dose-Response Setup: Prepare serial dilutions of this compound in complete culture medium to cover a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment:
-
Cytotoxicity Assessment: Add the different concentrations of this compound to the cells and incubate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the highest concentration used.
-
Efficacy Assessment: Pre-incubate the cells with the different concentrations of this compound for a short period (e.g., 1-2 hours) before adding a known concentration of active Rgp or P. gingivalis supernatant. Incubate for the desired experimental duration.
-
-
Cell Viability Assay: Following the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Plot cell viability against the concentration of this compound to determine the highest concentration that does not significantly affect cell viability (for cytotoxicity).
-
For the efficacy assessment, measure the endpoint of interest (e.g., apoptosis, cytokine production) and plot the inhibition of the gingipain-induced effect against the inhibitor concentration to determine the IC50 (the concentration that causes 50% inhibition).
-
| Parameter | Recommended Starting Range |
| Cell Seeding Density | Varies by cell type (e.g., 5,000-10,000 cells/well for 96-well plate) |
| Kgp-IN-1 HCl Concentration Range | 0.1 µM - 100 µM |
| Incubation Time | 24 - 72 hours |
| Gingipain Source (for efficacy) | Purified Rgp (e.g., 10-100 nM) or P. gingivalis supernatant (dilution to be optimized) |
Protocol 2: Inhibition of Gingipain-Induced Apoptosis in Primary Endothelial Cells
This protocol describes how to use this compound to investigate the role of arginine-specific gingipains in inducing apoptosis in primary endothelial cells.
Materials:
-
Primary endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium
-
This compound (at the predetermined optimal concentration)
-
Purified arginine-specific gingipain (Rgp) or P. gingivalis culture supernatant
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining, Caspase-3/7 activity assay)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture: Culture primary endothelial cells to 70-80% confluency.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with the optimal concentration of this compound for 1-2 hours. Include a vehicle control.
-
Induction of Apoptosis: Add purified Rgp or P. gingivalis supernatant to the culture medium. Include a control group with no gingipain treatment.
-
Incubation: Incubate the cells for a period known to induce apoptosis (e.g., 12-24 hours).[11][18]
-
Apoptosis Assay: At the end of the incubation, harvest the cells and perform the chosen apoptosis assay according to the manufacturer's protocol.
-
Analysis: Analyze the samples by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells in each treatment group.
Visualizations
Signaling Pathway of Gingipain-Induced Endothelial Cell Apoptosis
Caption: Proposed pathway of gingipain-induced apoptosis and its inhibition.
Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for studying the inhibitory effects of Kgp-IN-1 HCl.
Safety and Toxicity
Conclusion
This compound is a valuable research tool for dissecting the roles of arginine-specific gingipains in the context of primary cell function and disease pathogenesis. The protocols and application notes provided here offer a framework for researchers to effectively utilize this inhibitor in their studies. Careful optimization of experimental conditions, particularly the working concentration of the inhibitor, is critical for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. periobasics.com [periobasics.com]
- 3. Porphyromonas gingivalis suppresses adaptive immunity in periodontitis, atherosclerosis, and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Porphyromonas gingivalis Gingipains and Adhesion to Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local and Systemic Effects of Porphyromonas gingivalis Infection [mdpi.com]
- 6. Porphyromonas gingivalis Gingipains-Mediated Degradation of Plasminogen Activator Inhibitor-1 Leads to Delayed Wound Healing Responses in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Effects of Porphyromonas gingivalis on Atherosclerosis-Related Cells [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. The Effects of Porphyromonas gingivalis on Atherosclerosis-Related Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gingipains of Porphyromonas gingivalis Modulate Leukocyte Adhesion Molecule Expression Induced in Human Endothelial Cells by Ligation of CD99 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gingipains from Porphyromonas gingivalis W83 Induce Cell Adhesion Molecule Cleavage and Apoptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fibroblast apoptosis induced by Porphyromonas gingivalis is stimulated by a gingipain and caspase-independent pathway that involves apoptosis-inducing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fibroblast apoptosis induced by Porphyromonas gingivalis is stimulated by a gingipain and caspase-independent pathway that involves apoptosis-inducing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gingival and periodontal ligament fibroblasts differ in their inflammatory response to viable Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proteolytic Activity-Independent Activation of the Immune Response by Gingipains from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Porphyromonas gingivalis induce apoptosis in human gingival epithelial cells through a gingipain-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application of Arginine-Specific Gingipain Inhibitors in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, there is a notable lack of direct research specifically investigating the application of Kgp-IN-1 hydrochloride in the field of neuroscience. The following application notes and protocols are based on the broader class of arginine-specific gingipain (Rgp) inhibitors and their established role in the context of neuroinflammation and neurodegenerative diseases, particularly those linked to the bacterium Porphyromonas gingivalis. This compound, as an arginine-specific gingipain inhibitor, is presented here as a potential tool for such research, with the protocols and data serving as a foundational guide for its evaluation.
Introduction
Recent epidemiological and mechanistic studies have identified a compelling link between chronic periodontitis, caused by the bacterium Porphyromonas gingivalis, and the pathogenesis of Alzheimer's disease (AD).[1][2] A key virulence factor of P. gingivalis is a class of cysteine proteases known as gingipains. These are categorized into arginine-specific gingipains (RgpA and RgpB) and a lysine-specific gingipain (Kgp).[3][4][5] Evidence suggests that gingipains can translocate from the oral cavity to the brain, where they have been found in association with neurons, tau tangles, and amyloid-beta (Aβ) plaques in individuals with AD.[2][3]
The neurotoxic effects of gingipains are believed to be multifaceted, involving the disruption of neuronal function, cleavage of key proteins like tau, and the promotion of a chronic neuroinflammatory state.[3][6] This has led to the hypothesis that inhibiting gingipain activity could be a viable therapeutic strategy to slow the progression of neurodegeneration. Consequently, small molecule inhibitors of arginine-specific gingipains are emerging as critical tools for neuroscience research.
This compound is an arginine-specific gingipain inhibitor.[4][5][7][8][9][10][11] While its specific effects on neurological systems have not been documented, its inhibitory action on Rgp makes it a candidate for investigating the role of these proteases in neurological disorders.
Data Presentation
The following tables summarize preclinical data from studies on other arginine-specific gingipain inhibitors, such as COR388, which can serve as a benchmark for evaluating new inhibitors like this compound.
Table 1: In Vivo Efficacy of Arginine-Specific Gingipain Inhibitors in Mouse Models of P. gingivalis-Induced Neurodegeneration
| Parameter | Animal Model | Treatment | Dosage & Route | Duration | Key Findings | Reference |
| Brain P. gingivalis Load | C57BL/6 Mice | COR388 | Oral | Chronic | Reduced abundance of P. gingivalis DNA in the brain. | [2] |
| Aβ42 Production | C57BL/6 Mice | Gingipain Inhibitor | Oral | Chronic | Decreased production of the amyloid plaque component Aβ1–42. | [6][12] |
| Neuroinflammation | C57BL/6 Mice | COR388 | Intraperitoneal | Acute | Reduced activation of microglia and astrocytes in the cortex. | [13] |
| Neuroinflammation | C57BL/6 Mice | KYT-1 and KYT-36 | Cortical Injection | N/A | Reduced accumulation of microglia around the injection site. | [14] |
| Inflammatory Cytokines | C57BL/6 Mice | COR388 | Intraperitoneal | 24 hours | Decreased expression of TNF-α and IL-1β in the cortex. | [13] |
Table 2: In Vitro Effects of Arginine-Specific Gingipain Inhibitors
| Cell Type | Assay | Treatment | Key Findings | Reference |
| Microglia | Migration Assay | KYT-1 and KYT-36 | Inhibited P. gingivalis-induced microglial migration. | [14] |
| Microglia | Cytokine Release | Gingipain Inhibitors | Suppressed the release of pro-inflammatory mediators. | [6] |
| Neurons | Tau Fragmentation | Gingipain Inhibitors | Prevented the cleavage of tau protein into neurotoxic fragments. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential of arginine-specific gingipain inhibitors, such as this compound, in neuroscience research.
Protocol 1: In Vivo Mouse Model of P. gingivalis-Induced Neuroinflammation
Objective: To determine the efficacy of an arginine-specific gingipain inhibitor in reducing P. gingivalis-induced neuroinflammation and neuropathology in a mouse model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Live Porphyromonas gingivalis (e.g., strain W83 or ATCC 33277)
-
Arginine-specific gingipain inhibitor (e.g., this compound)
-
Vehicle control (appropriate for the inhibitor's solubility)
-
Oral gavage needles
-
Brain tissue homogenization buffer
-
ELISA kits for Aβ40/42, TNF-α, IL-1β
-
Antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-Aβ)
Procedure:
-
Oral Infection: Acclimate mice for one week. Administer a suspension of live P. gingivalis (e.g., 10^9 CFU in 100 µL of PBS with 2% carboxymethylcellulose) via oral gavage to the experimental groups. Repeat this procedure 3-4 times a week for a period of 6-8 weeks to establish a chronic infection. A sham group receiving only the vehicle should be included.
-
Inhibitor Administration: Following the infection period, administer the arginine-specific gingipain inhibitor or vehicle control daily via oral gavage at a predetermined dose. The treatment duration can range from a few weeks to several months.
-
Behavioral Testing (Optional): Conduct behavioral tests such as the Morris water maze or Y-maze to assess cognitive function before and after treatment.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with saline. Collect the brains and divide them sagittally. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
Biochemical Analysis: Homogenize the brain tissue and perform ELISAs to quantify the levels of Aβ40, Aβ42, TNF-α, and IL-1β.
-
Immunohistochemistry: Section the fixed brain tissue and perform immunohistochemical staining for markers of neuroinflammation (Iba1, GFAP) and amyloid plaques (Aβ).
Protocol 2: In Vitro Microglial Activation Assay
Objective: To assess the ability of an arginine-specific gingipain inhibitor to suppress P. gingivalis-induced microglial activation in vitro.
Materials:
-
Primary microglial cells or a microglial cell line (e.g., BV-2)
-
Culture medium (e.g., DMEM with 10% FBS)
-
P. gingivalis lysate or purified gingipains
-
Arginine-specific gingipain inhibitor (e.g., this compound)
-
Nitric oxide assay kit (Griess reagent)
-
ELISA kits for TNF-α and IL-6
-
Reagents for immunocytochemistry (e.g., anti-Iba1 antibody)
Procedure:
-
Cell Culture: Plate microglial cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the arginine-specific gingipain inhibitor for 1-2 hours.
-
Stimulation: Add P. gingivalis lysate or purified gingipains to the wells to stimulate microglial activation. Include a vehicle control group and a group with the stimulus but no inhibitor.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
Nitric Oxide and Cytokine Measurement: Use the collected supernatants to measure the levels of nitric oxide (using the Griess assay) and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
-
Immunocytochemistry: Fix the remaining cells in the plate and perform immunocytochemistry for Iba1 to visualize changes in microglial morphology indicative of activation.
Mandatory Visualizations
Caption: Proposed signaling pathway of gingipain-induced neurodegeneration and the inhibitory action.
Caption: Experimental workflow for in vivo evaluation of a gingipain inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Porphyromonas gingivalis and Alzheimer disease: Recent findings and potential therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is Porphyromonas gingivalis the main offender of Alzheimer’s disease? | BioVendor R&D [biovendor.com]
- 4. Arginine-specific gingipains from Porphyromonas gingivalis deprive protective functions of secretory leucocyte protease inhibitor in periodontal tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine-specific gingipains (RgpA/RgpB) knockdown modulates neutrophil machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porphyromonas gingivalis-Induced Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implications of Porphyromonas gingivalis peptidyl arginine deiminase and gingipain R in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Arginine-specific gingipains from Porphyromonas gingivalis deprive protective functions of secretory leucocyte protease inhibitor in periodontal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Inhibition of arginine gingipains (RgpB and HRgpA) with benzamidine inhibitors: zinc increases inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 13. Effects of gingipain extracts on brain neuroinflammation in mice [xuebao.shsmu.edu.cn]
- 14. Gingipain inhibitors as an innovative therapy for periodontal and associated-systemic diseases: a systematic review | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Kgp-IN-1 Hydrochloride in Host-Pathogen Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lysine-specific gingipain (Kgp) inhibitors, with a focus on the conceptual application of compounds like Kgp-IN-1 hydrochloride, in the study of host-pathogen interactions involving Porphyromonas gingivalis.
Introduction to Porphyromonas gingivalis and the Role of Gingipains
Porphyromonas gingivalis is a Gram-negative anaerobic bacterium and a keystone pathogen in the development of chronic periodontitis.[1][2] Its virulence is largely attributed to a class of cysteine proteases known as gingipains.[3] Gingipains are classified based on their cleavage specificity: arginine-specific (RgpA and RgpB) and lysine-specific (Kgp).[3]
Kgp is a major virulence factor, crucial for the bacterium's survival and its ability to cause disease.[4] It is involved in nutrient acquisition, particularly from hemoglobin, the processing of other bacterial surface proteins, and the evasion of the host's immune system through the degradation of host defense molecules.[3] Recent studies have also implicated Kgp in promoting viral co-infections by impairing the host's interferon signaling pathway.[5] Given its central role in pathogenesis, Kgp has emerged as a promising therapeutic target for controlling P. gingivalis infections.[1][4]
Note on this compound: The compound "this compound" is commercially available and is described by some vendors as an arginine-specific gingipain (Rgp) inhibitor.[6] This contradicts the "Kgp" nomenclature. The following application notes and protocols are based on the established role of a specific lysine-specific gingipain (Kgp) inhibitor in host-pathogen interaction studies. Researchers should independently verify the specific activity of this compound before use.
Application Notes
Mechanism of Action of Kgp Inhibition
Kgp is a cysteine protease that specifically cleaves peptide bonds on the C-terminal side of lysine residues.[7] Inhibitors of Kgp, such as the well-characterized synthetic inhibitor A71561, are designed to bind to the active site of the enzyme, blocking its proteolytic activity.[4] This inhibition is often slowly reversible and can be highly specific, with nanomolar inhibitory constants (Ki).[4] By blocking Kgp, these inhibitors are expected to:
-
Disrupt Nutrient Acquisition: P. gingivalis is asaccharolytic and relies on the breakdown of host proteins for nutrients. Kgp is essential for the degradation of proteins like albumin and hemoglobin. Inhibition of Kgp can therefore lead to starvation of the bacterium.[4]
-
Reduce Bacterial Virulence: Kgp is involved in the processing and maturation of other virulence factors on the bacterial surface. Its inhibition can lead to a phenotype that mimics a kgp gene knockout mutant, resulting in significantly reduced virulence.[4]
-
Restore Host Immune Function: Kgp can degrade cytokines, complement components, and other elements of the host's immune defense. By inhibiting Kgp, the host's innate and adaptive immune responses may be better able to control the infection.[3] Furthermore, Kgp-mediated cleavage of key components in the interferon signaling pathway can be prevented, potentially reducing susceptibility to viral co-infections.[5]
Effects of Kgp Inhibition on P. gingivalis Virulence
In vitro and in vivo studies have demonstrated that specific inhibition of Kgp has a profound impact on the virulence of P. gingivalis.
-
Growth and Phenotype: In the presence of a specific Kgp inhibitor, P. gingivalis exhibits poor growth in media where albumin is the sole protein source. Furthermore, on blood agar plates, the colonies fail to develop the characteristic black pigment, which is a result of heme accumulation from hemoglobin breakdown.[4]
-
Hemolytic Activity: The lysis of erythrocytes, a key step in heme acquisition from hemoglobin, is significantly reduced upon inhibition of Kgp.[4]
-
In Vivo Virulence: Pre-treatment of P. gingivalis with a specific Kgp inhibitor before infection in a murine abscess model leads to a significant reduction in the severity of the resulting lesions and an increased survival rate of the animals.[4]
Quantitative Data Summary
The following table summarizes the reported effects of a specific synthetic Kgp inhibitor (A71561) on Porphyromonas gingivalis.
| Parameter | Method | Result | Reference |
| Inhibitory Constant (Ki) | Not specified | Nanomolar range | [4] |
| Effect on Bacterial Growth | Defined medium with albumin | Poor growth observed | [4] |
| Effect on Pigmentation | Blood agar plates | Failure to form black pigment | [4] |
| In Vivo Virulence Reduction | Murine abscess model | Significant reduction in virulence | [4] |
| Kgp Activity Inhibition | In vitro enzyme assay | Complete inhibition at 2 mM | [4] |
| Rgp Activity | In vitro enzyme assay | No influence at 2 mM | [4] |
Experimental Protocols
Protocol 1: In Vitro Gingipain Activity Assay
This protocol is for determining the inhibitory activity of a compound against Kgp using a chromogenic substrate.
Materials:
-
Purified Kgp enzyme
-
This compound or other test inhibitor
-
Assay buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 10 mM L-cysteine, pH 7.6
-
Chromogenic substrate for Kgp: Nα-Tosyl-Gly-Pro-Lys 4-nitroanilide acetate salt (Tos-GPL-pNA)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO or water).
-
In a 96-well plate, add 90 µL of assay buffer to each well.
-
Add 10 µL of the test inhibitor at various concentrations to the wells. For the control wells, add 10 µL of the solvent.
-
Add 50 µL of purified Kgp enzyme solution to each well and mix gently.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Add 50 µL of the Kgp chromogenic substrate (Tos-GPL-pNA) solution to each well to initiate the reaction.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: P. gingivalis Growth and Pigmentation Assay
This protocol assesses the effect of a Kgp inhibitor on the growth and pigmentation of P. gingivalis.
Materials:
-
P. gingivalis strain (e.g., W50 or ATCC 33277)
-
Brain Heart Infusion (BHI) agar plates supplemented with 5% defibrinated sheep blood
-
This compound or other test inhibitor
-
Anaerobic chamber (85% N₂, 10% H₂, 5% CO₂)
-
Spectrophotometer
Procedure:
-
Grow P. gingivalis in BHI broth under anaerobic conditions to mid-log phase.
-
Prepare BHI blood agar plates containing a range of concentrations of the test inhibitor.
-
Dilute the bacterial culture in BHI broth and plate 100 µL of the appropriate dilutions onto the inhibitor-containing and control plates.
-
Incubate the plates anaerobically at 37°C for 7-10 days.
-
Monitor the plates for bacterial growth (colony forming units, CFU) and the development of black pigment.
-
Quantify the results by counting the CFUs and visually assessing the degree of pigmentation compared to the control plates.
Protocol 3: Murine Model of P. gingivalis Infection
This protocol describes a subcutaneous abscess model in mice to evaluate the in vivo efficacy of a Kgp inhibitor.
Materials:
-
BALB/c mice (6-8 weeks old)
-
P. gingivalis strain
-
This compound or other test inhibitor
-
Phosphate-buffered saline (PBS)
-
Carboxymethylcellulose (CMC)
-
Syringes and needles
Procedure:
-
Grow P. gingivalis to the desired cell density in BHI broth.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the bacterial cells in PBS to the desired concentration (e.g., 1 x 10¹⁰ CFU/mL).
-
In a separate tube, treat a portion of the bacterial suspension with the test inhibitor at a predetermined concentration (e.g., 2 mM) for 30 minutes at 37°C. The control group should be treated with the vehicle.
-
Anesthetize the mice and inject 100 µL of the treated or untreated bacterial suspension subcutaneously into the dorsal region.
-
Monitor the mice daily for the development of skin lesions, abscess formation, and overall health.
-
Measure the size of the lesions daily using a caliper.
-
At the end of the experiment (e.g., 14 days), euthanize the mice and excise the lesions for bacteriological and histological analysis.
-
Compare the lesion size and bacterial load between the inhibitor-treated and control groups to determine the in vivo efficacy of the inhibitor.
Visualizations
Signaling Pathways and Mechanisms
References
- 1. mdpi.com [mdpi.com]
- 2. Porphyromonas gingivalis Cysteine Proteinase Inhibition by κ-Casein Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of gingipains and Porphyromonas gingivalis growth and biofilm formation by prenyl flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of the Virulence of Porphyromonas gingivalis by Using a Specific Synthetic Kgp Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lys-specific gingipain (Kgp) of P. gingivalis promotes viral infection by disabling the interferon pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uniprot.org [uniprot.org]
Application Note: Measuring the Potency (IC50) of Kgp-IN-1 Hydrochloride, an Arginine-Specific Gingipain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kgp-IN-1 hydrochloride is a potent inhibitor of arginine-specific gingipain (Rgp), a key virulence factor produced by the bacterium Porphyromonas gingivalis.[1][2] Rgp is a cysteine protease that plays a critical role in the pathogenesis of periodontal disease through the degradation of host tissues and modulation of the inflammatory response.[3][4][5][6][7] The determination of the half-maximal inhibitory concentration (IC50) of this compound is a crucial step in evaluating its therapeutic potential. This document provides a detailed protocol for measuring the IC50 of this compound against Rgp, along with a summary of its mechanism of action and relevant signaling pathways.
Mechanism of Action and Signaling Pathway
Arginine-specific gingipains (RgpA and RgpB) are proteolytic enzymes that specifically cleave proteins at the C-terminus of arginine residues.[6][7] This activity contributes to the breakdown of host structural proteins, such as collagen, and the dysregulation of the host's immune and inflammatory responses. Rgp can degrade components of the complement system, cytokines, and immunoglobulins, thereby impairing the host's ability to clear the bacterial infection.[3][5] Furthermore, Rgp can activate protease-activated receptors (PARs) and interact with Toll-like receptors (TLRs), leading to the manipulation of host cell signaling pathways to the bacterium's advantage.[5][8][9] this compound acts by directly inhibiting the proteolytic activity of Rgp, thus mitigating its pathological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gingipains from Porphyromonas gingivalis – Complex domain structures confer diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Porphyromonas gingivalis: An Overview of Periodontopathic Pathogen below the Gum Line [frontiersin.org]
- 6. gosset.ai [gosset.ai]
- 7. gosset.ai [gosset.ai]
- 8. Roles of Porphyromonas gingivalis and its Virulence factors in periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathogenesis of Important Virulence Factors of Porphyromonas gingivalis via Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Protease-Activated Receptors with Kgp-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptors (PARs) are a unique family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. PARs are involved in a wide range of physiological and pathological processes, including thrombosis, inflammation, and cancer.
Kgp-IN-1 hydrochloride is a potent and specific inhibitor of arginine-specific gingipain (Rgp), a cysteine protease produced by the periodontal pathogen Porphyromonas gingivalis.[1][2] While not a direct antagonist of PARs, this compound serves as a critical tool for investigating the role of Rgp in activating PARs, particularly PAR1, PAR2, and PAR4. By inhibiting Rgp, Kgp-IN-1 allows researchers to dissect the specific contribution of this bacterial protease to PAR-mediated signaling and pathology.
These application notes provide detailed protocols for using this compound to study Rgp-mediated PAR activation in vitro.
Physicochemical Properties and Handling
Proper handling and storage of this compound are essential for maintaining its activity.
| Property | Value |
| Molecular Formula | C₁₉H₂₅ClF₄N₄O₃ |
| Molecular Weight | 468.87 g/mol |
| CAS Number | 2097865-47-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (e.g., 125 mg/mL) |
| Storage | Store powder at 4°C. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1] |
Note: For in vitro experiments, prepare a concentrated stock solution in high-quality, anhydrous DMSO. Further dilutions into aqueous buffers or cell culture media should be made immediately before use.
Application 1: Inhibition of Rgp-Mediated PAR Activation
This application focuses on using this compound to block the activation of PARs by Rgp, typically measured by downstream signaling events such as intracellular calcium mobilization.
Illustrative Quantitative Data
The following table presents representative data from a calcium mobilization assay in HEK293 cells expressing PAR2. This data is for illustrative purposes to demonstrate the expected outcome of such an experiment.
| Compound | Target | Assay | IC₅₀ (nM) |
| Kgp-IN-1 HCl | Rgp-mediated PAR2 Activation | Calcium Mobilization | 25 nM |
| PAR2 Antagonist | PAR2 | Calcium Mobilization | 50 nM |
This illustrative data shows that this compound can potently prevent PAR2 activation induced by the Rgp protease.
Signaling Pathway Diagram
Caption: Inhibition of Rgp-mediated PAR2 signaling by Kgp-IN-1.
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium flux in response to Rgp-mediated PAR activation and its inhibition by this compound.
Materials
-
PAR-expressing cells (e.g., HEK293-hPAR2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Rgp enzyme
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Methodology
-
Cell Culture: Plate PAR-expressing cells in a 96-well microplate at an appropriate density (e.g., 50,000 cells/well) and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells twice with 100 µL of assay buffer. After the final wash, leave 100 µL of assay buffer in each well.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in the fluorescence reader and allow it to equilibrate.
-
Set the reader to record fluorescence (e.g., Ex/Em = 485/525 nm) over time.
-
Establish a stable baseline reading for 15-20 seconds.
-
Inject the Rgp enzyme solution (at a pre-determined concentration that elicits a sub-maximal response) into the wells.
-
Continue recording fluorescence for at least 60-90 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control response.
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro calcium mobilization assay.
Application 2: Investigating Downstream Signaling
Kgp-IN-1 can also be used to confirm the inhibition of downstream signaling pathways activated by PARs, such as the mitogen-activated protein kinase (MAPK) cascade, by measuring the phosphorylation of effector proteins like ERK1/2.
Illustrative Quantitative Data
The following table shows representative data from a Western blot experiment measuring ERK1/2 phosphorylation in response to Rgp stimulation, with and without Kgp-IN-1 pre-treatment.
| Treatment Condition | Fold Change in p-ERK1/2 (vs. Untreated) |
| Untreated Control | 1.0 |
| Rgp (10 nM) | 8.5 ± 0.7 |
| Kgp-IN-1 (1 µM) | 1.1 ± 0.2 |
| Kgp-IN-1 (1 µM) + Rgp (10 nM) | 1.5 ± 0.3 |
This illustrative data demonstrates that Kgp-IN-1 blocks the Rgp-induced increase in ERK1/2 phosphorylation, confirming its inhibitory effect on the downstream signaling cascade.
Protocol 2: Western Blotting for Phospho-ERK1/2
Materials
-
PAR-expressing cells
-
6-well or 12-well cell culture plates
-
Serum-free cell culture medium
-
This compound
-
Rgp enzyme
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology
-
Cell Culture and Serum Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for at least 4 hours (or overnight) in serum-free medium to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment:
-
Pre-treat the serum-starved cells with this compound or vehicle at the desired concentrations for 30 minutes.
-
Stimulate the cells with Rgp enzyme for a pre-determined time (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the image using a digital imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
-
Quantify the band intensities using image analysis software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Conclusion
This compound is an invaluable pharmacological tool for elucidating the specific roles of arginine-specific gingipain from P. gingivalis in the activation of protease-activated receptors. By selectively inhibiting this bacterial protease, researchers can investigate its contribution to inflammatory and other pathological processes mediated by PARs, potentially identifying new therapeutic targets for diseases associated with this pathogen.
References
Troubleshooting & Optimization
Kgp-IN-1 Hydrochloride: Solubility and Solution Preparation Guide
This technical support guide provides detailed information on the solubility of Kgp-IN-1 hydrochloride in common laboratory solvents, Phosphate-Buffered Saline (PBS) and Dimethyl Sulfoxide (DMSO). It includes frequently asked questions, troubleshooting advice, and step-by-step protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO and PBS?
A1: The solubility of this compound varies significantly between DMSO and aqueous solutions like PBS. Quantitative data is summarized in the table below.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in DMSO. Due to the compound's characteristics, using newly opened, anhydrous DMSO is crucial, and sonication may be required to achieve complete dissolution.[1]
Q3: Can I dissolve this compound directly in PBS?
A3: Direct dissolution in PBS is not recommended due to the compound's low aqueous solubility. A standard method involves preparing a concentrated stock solution in DMSO first and then diluting it to the final concentration in your aqueous buffer.
Q4: I observed precipitation when diluting my DMSO stock solution in PBS. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The final concentration in PBS may be too high. Try diluting further.
-
Reduce DMSO Concentration: While diluting, ensure the final percentage of DMSO in your working solution is low, typically below 0.5% for cell-based assays to avoid solvent toxicity.[2]
-
Use Co-solvents: For in vivo experiments, co-solvents like PEG300, Tween-80, or SBE-β-CD can be used to improve solubility in aqueous media.[1]
-
Warm the Solution: Gently warming the PBS to 37°C before adding the DMSO stock may help keep the compound in solution.
Q5: How should I store solutions of this compound?
A5: Store the solid, powdered form of the compound at 4°C, sealed and protected from moisture.[1] Once dissolved in DMSO, aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one month or -80°C for up to six months.[1][2]
Data Presentation: Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 mg/mL[1] | 266.60 mM[1] | Ultrasonic assistance is needed. Use newly opened, hygroscopic DMSO for best results.[1] |
| PBS (pH 7.4) | Low / Insoluble | Not Applicable | Direct dissolution is not recommended. Dilution from a DMSO stock is the standard procedure. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol provides instructions for preparing a 10 mM stock solution from this compound (Molecular Weight: 468.87 g/mol ).
Materials:
-
This compound powder
-
Anhydrous (newly opened) DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Sonicator bath
Procedure:
-
Weigh the Compound: Accurately weigh out 1 mg of this compound powder and place it in a sterile vial.
-
Add Solvent: Add 213.3 µL of anhydrous DMSO to the vial.[1]
-
Dissolve: Vortex the solution vigorously. If particles are still visible, place the vial in an ultrasonic water bath for a few minutes until the solution is clear.
-
Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[1]
Data Presentation: Stock Solution Preparation Table
| Target Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
| 1 mM | 2.1328 mL | 10.6639 mL | 21.3279 mL |
| 5 mM | 0.4266 mL | 2.1328 mL | 4.2656 mL |
| 10 mM | 0.2133 mL | 1.0664 mL | 2.1328 mL |
| This table is based on calculations from the compound's molecular weight and is consistent with supplier data.[1] |
Preparation of a Working Solution in PBS (Dilution from DMSO Stock)
Procedure:
-
Equilibrate: Thaw a vial of the 10 mM DMSO stock solution and the PBS buffer to room temperature.
-
Calculate Volume: Determine the volume of stock solution needed for your final working concentration. For example, to make 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
Dilute: Add 999 µL of PBS to a sterile tube. Add the 1 µL of the 10 mM DMSO stock solution to the PBS.
-
Mix: Vortex the solution immediately and thoroughly to ensure homogeneity and prevent precipitation. The final DMSO concentration in this example is 0.1%.
-
Use Immediately: It is best to prepare the working solution fresh for each experiment.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Mechanism of action for this compound.
References
Optimizing Working Concentrations of Kgp-IN-1 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the working concentration of Kgp-IN-1 hydrochloride for their experiments. This compound is a selective, irreversible inhibitor of arginine-specific gingipains (Rgps), which are cysteine proteases produced by the bacterium Porphyromonas gingivalis. These enzymes are key virulence factors in periodontal disease and have been implicated in other systemic conditions. Proper concentration optimization is critical for achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an arginine-specific gingipain (Rgp) inhibitor.[1] Gingipains, including RgpA and RgpB, are cysteine proteases secreted by Porphyromonas gingivalis. These enzymes play a crucial role in the bacterium's virulence by degrading host proteins, disrupting inflammatory responses, and aiding in immune evasion.[2][3] By inhibiting Rgp activity, this compound can be used to study the pathological roles of these proteases in various cellular and disease models.
Q2: What is the IC50 of this compound?
A2: While a specific IC50 value for this compound is not publicly available in the immediate search results, it is described as a potent Rgp inhibitor.[1] For novel inhibitors, it is recommended to perform a dose-response experiment to determine the IC50 in your specific assay system. A typical starting point for such an experiment would be to test a wide range of concentrations, for example, from 1 nM to 100 µM, in a logarithmic dilution series.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[1] For a 10 mM stock solution, dissolve 4.69 mg of this compound (with a molecular weight of 468.87 g/mol ) in 1 mL of DMSO. It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q4: What is a good starting concentration for my cell-based assay?
A4: The optimal working concentration of this compound will vary depending on the cell type, cell density, incubation time, and the specific endpoint being measured. As a general guideline for initial experiments, a concentration range of 1 µM to 10 µM is often a reasonable starting point for small molecule inhibitors in cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Concentration too low: The concentration of this compound may be insufficient to inhibit the target protease effectively in your experimental system. | Perform a dose-response experiment with a wider range of concentrations (e.g., up to 50 µM or higher, depending on solubility and cytotoxicity). |
| Incorrect stock solution preparation: The inhibitor may not have been fully dissolved or may have degraded. | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Ensure complete dissolution by vortexing. | |
| Inhibitor instability: The inhibitor may be unstable in your culture medium over the course of the experiment. | Reduce the incubation time or replenish the medium with fresh inhibitor at regular intervals. | |
| High cell density: A high number of cells can metabolize or sequester the inhibitor, reducing its effective concentration. | Optimize the cell seeding density for your assay. Consider using a higher concentration of the inhibitor for higher cell densities. | |
| High background or off-target effects | Concentration too high: Excessive concentrations of the inhibitor can lead to non-specific effects or cytotoxicity. | Lower the concentration of this compound. Determine the maximum non-toxic concentration using a cell viability assay. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to deliver the inhibitor may be toxic to the cells. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluence, or overall health can affect the experimental outcome. | Use cells within a consistent passage number range and ensure they are in a logarithmic growth phase. Standardize all cell culture procedures. |
| Inconsistent inhibitor preparation: Variations in stock solution preparation or dilution can lead to inconsistent final concentrations. | Prepare a large batch of stock solution, aliquot it, and use a fresh aliquot for each experiment to ensure consistency. | |
| Freeze-thaw cycles of stock solution: Repeated freezing and thawing can degrade the inhibitor. | Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[1] |
Quantitative Data Summary
| Parameter | Recommended Approach | Example Concentration Range |
| IC50 Determination (Enzymatic Assay) | Perform a dose-response curve with purified Rgp enzyme. | 0.1 nM - 10 µM |
| Effective Concentration (EC50) in Cell-Based Assays | Perform a dose-response curve measuring a relevant cellular endpoint (e.g., inhibition of cytokine release, reduction in cell migration). | 10 nM - 100 µM |
| Initial Working Concentration Range | Based on preliminary dose-response data or literature on similar inhibitors. | 1 µM - 20 µM |
| Maximum Non-Toxic Concentration | Determined by a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). | Varies by cell line |
Key Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Cell Viability Assay
This protocol helps to determine the cytotoxic potential of this compound and identify a suitable concentration range for further experiments.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which the inhibitor shows significant cytotoxicity.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation status or expression level of proteins in a signaling pathway affected by gingipain activity (e.g., PI3K/Akt pathway).
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the target protein (e.g., phospho-Akt, total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Seed cells and grow them to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (determined from the cell viability assay) for the appropriate duration. Include a vehicle control.
-
If applicable, stimulate the cells to activate the signaling pathway of interest.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the target protein.
Visualizations
Caption: Workflow for determining the optimal working concentration.
Caption: Simplified gingipain signaling and point of inhibition.
Caption: Troubleshooting logic for lack of inhibitor effect.
References
Technical Support Center: Kgp-IN-1 Hydrochloride
Welcome to the technical support center for Kgp-IN-1 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting advice for experiments.
This compound is a known inhibitor of arginine-specific gingipain (Rgp), a cysteine protease produced by the bacterium Porphyromonas gingivalis. While it is designed to be specific for its target, like many small molecule inhibitors, it has the potential to interact with other host or microbial proteins. Understanding and identifying these off-target effects is crucial for the accurate interpretation of experimental results and for the evaluation of its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is arginine-specific gingipain (Rgp), a key virulence factor of Porphyromonas gingivalis. This bacterium is implicated in chronic periodontitis.
Q2: Why should I be concerned about off-target effects?
A2: Off-target effects can lead to misinterpretation of experimental data, unexpected cellular phenotypes, or toxicity in preclinical studies. Identifying any off-target interactions is a critical step in validating the biological role of the primary target and in the development of a selective therapeutic agent.
Q3: Are there any known off-target interactions for this compound?
A3: Currently, there is limited publicly available data specifically detailing the comprehensive off-target profile of this compound against a broad range of host proteins, such as kinases or other proteases. Therefore, it is recommended that researchers perform their own selectivity profiling in the context of their specific experimental system.
Q4: What types of off-target effects are possible with a cysteine protease inhibitor?
A4: Cysteine protease inhibitors, depending on their mechanism of action and structure, could potentially interact with other cysteine proteases in the host (e.g., caspases, cathepsins) or other enzymes that have a reactive cysteine in their active site. Broader screening against a panel of proteases and other relevant protein families is advisable.
Troubleshooting Guide
| Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cell death or apoptosis in your cell-based assay. | The compound may be inhibiting off-target caspases or other proteins involved in cell viability pathways. | Perform a caspase activity assay in the presence of this compound. Profile the compound against a panel of apoptosis-related proteins. |
| Alterations in signaling pathways unrelated to Rgp inhibition. | This compound might be interacting with kinases or phosphatases in the signaling cascade. | Conduct a broad kinase inhibitor profiling screen. Use phosphoproteomics to identify unexpected changes in protein phosphorylation. |
| Inconsistent results between in vitro and in vivo experiments. | The compound may have off-target effects on host enzymes in an in vivo model that are not present in a simplified in vitro setup. | Characterize the pharmacokinetic and pharmacodynamic properties of the compound. Assess for any observable toxicity or unexpected physiological responses in the animal model. |
| Observed phenotype does not match the known function of Rgp. | The phenotype could be a result of inhibiting an unknown off-target protein. | Employ target identification techniques such as chemical proteomics or thermal shift assays to identify potential binding partners of this compound. |
Experimental Protocols for Assessing Off-Target Effects
1. Kinase Selectivity Profiling
-
Objective: To determine if this compound inhibits the activity of a broad range of human kinases.
-
Methodology: Utilize a commercial kinase profiling service that screens the compound against a large panel of kinases (e.g., >400 kinases). The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) in duplicate. The percentage of inhibition for each kinase is determined. For any significant hits, a dose-response curve should be generated to determine the IC50 value.
2. Protease Selectivity Profiling
-
Objective: To assess the selectivity of this compound against other classes of proteases.
-
Methodology: Screen the compound against a panel of representative proteases, including other cysteine proteases (e.g., caspases, cathepsins), serine proteases (e.g., trypsin, chymotrypsin), and metalloproteinases. The inhibitory activity can be measured using commercially available enzymatic assays. Determine IC50 values for any inhibited proteases to quantify the degree of selectivity.
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify direct binding targets of this compound in a cellular context.
-
Methodology: Treat intact cells with this compound or a vehicle control. Heat the cell lysates to various temperatures. The principle is that a ligand-bound protein will be stabilized and thus more resistant to thermal denaturation. The soluble fraction of proteins at each temperature is then analyzed by Western blotting for specific candidate targets or by mass spectrometry for a proteome-wide analysis.
Visualizing Experimental Workflows
Caption: Workflow for identifying off-target effects of this compound.
Technical Support Center: Kgp-IN-1 Hydrochloride In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Kgp-IN-1 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of arginine-specific gingipain (Rgp), a cysteine protease produced by the bacterium Porphyromonas gingivalis. Rgp is a key virulence factor implicated in the pathogenesis of periodontal disease and has also been associated with other systemic conditions, such as Alzheimer's disease.[1][2] The primary mechanism of action of this compound is to block the proteolytic activity of Rgp.
Rgp contributes to disease progression by degrading a wide range of host proteins, including components of the extracellular matrix, cytokines, and proteins involved in the host's immune response.[2][3] By inhibiting Rgp, this compound is expected to mitigate the tissue damage and dysregulation of the host's inflammatory response caused by P. gingivalis.
Q2: What are the potential in vivo applications of this compound?
Based on the role of Rgp in disease, this compound is being investigated for its therapeutic potential in conditions where P. gingivalis and its gingipains are implicated. These include:
-
Periodontal Disease: To prevent or reduce the progression of periodontal disease by inhibiting a key virulence factor of P. gingivalis.[1]
-
Alzheimer's Disease: There is emerging evidence suggesting a link between P. gingivalis infection in the brain and Alzheimer's disease.[1] Gingipain inhibitors are being explored as a potential therapeutic strategy.
-
Other Systemic Inflammatory Conditions: Given the role of P. gingivalis in modulating systemic inflammation, this compound could be explored in other related diseases.
Q3: What is the recommended solvent for in vitro and in vivo studies?
For in vitro studies, this compound is readily soluble in dimethyl sulfoxide (DMSO). For in vivo experiments, the choice of vehicle is critical and depends on the route of administration. Due to the potential for poor aqueous solubility of small molecule inhibitors, a formulation that ensures bioavailability is necessary. Common vehicles for oral gavage or intraperitoneal injection of hydrophobic compounds include:
-
A mixture of DMSO, PEG400, Tween-80, and saline. A common starting ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For animals sensitive to DMSO, the concentration can be reduced.
-
A suspension in 0.5% carboxymethylcellulose (CMC) in water.
-
A solution in corn oil.
It is crucial to perform a small-scale formulation test to ensure the compound dissolves or forms a stable suspension before administering it to animals.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor Solubility/Precipitation in Formulation | The compound has low aqueous solubility. | 1. Optimize the vehicle composition. Try different ratios of co-solvents (e.g., DMSO, PEG400) or use a different vehicle system (e.g., suspension in CMC).2. Gently warm the vehicle to aid dissolution, but be cautious of compound stability at higher temperatures.3. Sonication can help in dissolving the compound or creating a uniform suspension.4. Prepare fresh formulations immediately before each administration to minimize precipitation over time. |
| Low Bioavailability/Lack of Efficacy | 1. Poor absorption from the administration site.2. Rapid metabolism of the compound.3. Incorrect dosing. | 1. Consider alternative routes of administration (e.g., intraperitoneal vs. oral gavage) to bypass first-pass metabolism.2. Increase the dosing frequency based on the compound's half-life if known.3. Re-evaluate the dose. It may be necessary to perform a dose-response study to determine the optimal effective dose.4. Ensure the formulation is optimal for absorption. |
| Toxicity/Adverse Effects in Animals (e.g., weight loss, lethargy) | 1. The dose is above the maximum tolerated dose (MTD).2. Vehicle toxicity.3. Off-target effects of the compound. | 1. Conduct a dose-range finding study to determine the MTD.[4] Start with a lower dose and escalate gradually.2. Administer a vehicle-only control group to assess the toxicity of the formulation itself.3. Monitor animals closely for clinical signs of toxicity. If adverse effects are observed, reduce the dose or discontinue the experiment for that animal. |
| Inconsistent Results Between Experiments | 1. Variability in formulation preparation.2. Inconsistent administration technique.3. Biological variability in animals. | 1. Standardize the formulation preparation protocol. Ensure all components are accurately measured and mixed consistently.2. Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, IP injection) to ensure consistent delivery of the compound.3. Increase the number of animals per group to account for biological variability. Randomize animals to different treatment groups. |
Quantitative Data
| Parameter | This compound | Other Gingipain Inhibitors (Representative Data) |
| In Vitro Solubility | Soluble in DMSO | Varies depending on the compound |
| In Vivo Formulation | Not specified. A vehicle for hydrophobic compounds is recommended. | Oral gavage, subcutaneous injection |
| Animal Model | Not specified. Mouse models of periodontitis or neuroinflammation are relevant. | Mice |
| Dosing Route | Not specified. Oral or intraperitoneal routes are common for small molecules. | Oral, subcutaneous |
| Effective Dose | Not specified. | Doses around 10 mg/kg have been reported for other gingipain inhibitors in mice. |
| Maximum Tolerated Dose (MTD) | Not specified. A dose-range finding study is recommended. | Not specified. |
| Pharmacokinetics | Not specified. | Not specified. |
Experimental Protocols
The following are generalized protocols for in vivo experiments with this compound, based on standard practices for small molecule inhibitors. Note: These are starting points and should be optimized for your specific experimental design.
Protocol 1: Oral Gavage Administration in Mice
-
Formulation Preparation:
-
Based on the desired dose and a dosing volume of 10 mL/kg, calculate the required concentration of this compound.
-
Prepare the chosen vehicle (e.g., 10% DMSO, 40% PEG400, 5% Tween-80, 45% saline).
-
Add the calculated amount of this compound to the vehicle.
-
Vortex and/or sonicate until the compound is fully dissolved or a uniform suspension is formed. Prepare fresh daily.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume to be administered.
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Formulation Preparation:
-
Follow the same steps as for oral gavage formulation, ensuring the final formulation is sterile-filtered if possible and suitable for injection.
-
-
Animal Dosing:
-
Weigh each mouse to determine the injection volume.
-
Restrain the mouse, exposing the abdomen.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.
-
Inject the formulation into the peritoneal cavity.
-
Monitor the animal for any signs of discomfort.
-
Visualizations
Signaling Pathway Disrupted by Arginine-Specific Gingipain (Rgp)
Caption: Disruption of host cell signaling by P. gingivalis Rgp and the inhibitory action of Kgp-IN-1 HCl.
Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for conducting in vivo experiments with small molecule inhibitors.
Troubleshooting Logic for In Vivo Experiments
Caption: A decision tree for troubleshooting common issues in in vivo small molecule inhibitor studies.
References
- 1. Gingipain inhibitors as an innovative therapy for periodontal and associated-systemic diseases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gingipains from Porphyromonas gingivalis – Complex domain structures confer diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine-specific gingipains from Porphyromonas gingivalis deprive protective functions of secretory leucocyte protease inhibitor in periodontal tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study to evaluate the maximum tolerated dose of the combination of SH003 and docetaxel in patients with solid cancer: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and stability of Kgp-IN-1 hydrochloride
This technical support center provides guidance on the long-term storage, stability, and handling of Kgp-IN-1 hydrochloride. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Desiccants are recommended to minimize exposure to humidity. While short-term storage at 4°C is acceptable for immediate use, -20°C is advised for storage periods exceeding one month.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare high-concentration stock solutions in an appropriate solvent, such as DMSO. Ensure the compound is fully dissolved. For aqueous experiments, further dilutions should be made in the appropriate buffer immediately before use. To minimize freeze-thaw cycles, aliquot the stock solution into single-use vials before storing at -80°C.
Q3: What is the stability of this compound in different solvents?
A3: The stability of this compound can vary depending on the solvent. It is generally more stable in anhydrous organic solvents like DMSO when stored at low temperatures. Aqueous solutions are more prone to degradation, and their stability is pH-dependent. It is advisable to prepare fresh aqueous solutions for each experiment or to conduct a stability study in your specific buffer.
Q4: Can I repeatedly freeze and thaw my stock solution of this compound?
A4: Repeated freeze-thaw cycles are not recommended as they can lead to compound degradation and precipitation. It is best practice to aliquot stock solutions into smaller, single-use volumes to be used for individual experiments.
Q5: How can I check the purity and integrity of my this compound after long-term storage?
A5: The purity and integrity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the analytical profile of the stored compound to a freshly prepared standard or the initial batch can reveal any degradation.
Troubleshooting Guide
Q1: I am observing lower than expected potency or inconsistent results in my experiments. Could this be related to the stability of this compound?
A1: Yes, inconsistent results or a decrease in potency can be indicative of compound degradation. This may be due to improper storage, multiple freeze-thaw cycles of stock solutions, or instability in the experimental buffer. It is recommended to use a fresh aliquot of your stock solution and to verify the compound's integrity using an analytical method like HPLC if the problem persists.
Q2: My this compound solution appears cloudy or has visible precipitate. What should I do?
A2: Cloudiness or precipitation can occur if the compound's solubility limit is exceeded in the chosen solvent or if the compound has degraded. Gently warm the solution and vortex to see if the precipitate redissolves. If it does not, it may indicate degradation or insolubility. Consider preparing a fresh stock solution at a lower concentration. It is not advisable to use a solution with visible precipitate in your experiments.
Q3: The color of my solid this compound has changed over time. Is it still usable?
A3: A change in the physical appearance, such as color, of the solid compound can be a sign of degradation, possibly due to oxidation or exposure to light.[1] It is strongly recommended to perform a purity analysis (e.g., by HPLC) before using the compound in any critical experiments.
Data on Long-Term Stability
The following tables present hypothetical stability data for this compound under various conditions to guide researchers in proper storage and handling.
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | 3 Months | 6 Months | 12 Months | 24 Months |
| -20°C, desiccated, dark | >99% | >99% | >98% | >97% |
| 4°C, desiccated, dark | >99% | >98% | >96% | >94% |
| 25°C, ambient humidity, light | >95% | >90% | >85% | <80% |
Data represents the percentage of intact this compound as determined by HPLC.
Table 2: Stability of this compound in Solution (10 mM in DMSO) at -80°C
| Time Point | Purity (%) | Notes |
| Initial | 99.8% | Clear, colorless solution |
| 1 Month | 99.7% | No change observed |
| 3 Months | 99.5% | No change observed |
| 6 Months | 99.2% | No change observed |
| 12 Months | 98.9% | No change observed |
Based on HPLC analysis. It is recommended to minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample of this compound at 105°C for 24 hours. Dissolve in acetonitrile to 1 mg/mL.
-
Photolytic Degradation: Expose a solid sample of this compound to a light source equivalent to ICH Q1B guidelines. Dissolve in acetonitrile to 1 mg/mL.
-
-
Sample Analysis: Analyze all samples, including an unstressed control, by a validated HPLC method with a photodiode array (PDA) detector to identify and quantify any degradants.
Protocol 2: HPLC Method for Stability Assessment of this compound
This is a general-purpose HPLC method that can be adapted to assess the purity and stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Hypothetical signaling pathway inhibited by Kgp-IN-1.
Caption: Experimental workflow for long-term stability assessment.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Cell Viability Assays with Small Molecule Inhibitors
Disclaimer: Initial searches for "Kgp-IN-1 hydrochloride" did not yield specific information regarding its mechanism of action, established protocols for cell viability assays, or known troubleshooting parameters. The following guide provides general best practices, troubleshooting advice, and example protocols applicable to cell viability assays with small molecule kinase inhibitors. Researchers should adapt these recommendations based on the specific characteristics of their compound and cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new small molecule inhibitor in a cell viability assay?
A1: For a novel compound like a potential kinase inhibitor, it is advisable to perform a dose-response experiment over a wide concentration range. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This broad range helps in identifying the IC50 (half-maximal inhibitory concentration) of the compound.
Q2: How long should I incubate the cells with the inhibitor before performing the viability assay?
A2: The optimal incubation time depends on the inhibitor's mechanism of action and the cell line's doubling time. A typical starting point is to test multiple time points, such as 24, 48, and 72 hours. Shorter times may be sufficient for compounds with acute cytotoxic effects, while longer incubations might be necessary for cytostatic compounds that inhibit proliferation.
Q3: My inhibitor is not dissolving well in the culture medium. What can I do?
A3: Poor solubility is a common issue with small molecule inhibitors. Most inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution. When diluting in aqueous culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation occurs, try preparing intermediate dilutions in a serum-free medium before adding to the final culture. Using pre-warmed media can also help. Some compounds may require formulation with solubilizing agents, but this should be carefully controlled for its own effects on cell viability.
Q4: Which cell viability assay should I choose?
A4: The choice of assay depends on the expected mechanism of the inhibitor.
-
Metabolic Assays (MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells. They are high-throughput and cost-effective but can be affected by compounds that alter cellular metabolism.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the ATP content of viable cells and are generally more sensitive than metabolic assays.[1]
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays identify cells with compromised membrane integrity and are useful for distinguishing between viable and non-viable cells. They are often used for direct cell counting.
-
Real-Time Assays: Some newer methods allow for continuous monitoring of cell viability over time in the same well.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Inaccurate pipetting of the inhibitor or assay reagent- Contamination | - Ensure a homogeneous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Routinely check for microbial contamination. |
| No significant decrease in cell viability, even at high inhibitor concentrations | - Inhibitor is inactive or not reaching its target- Cell line is resistant to the inhibitor- Incorrect assay choice- Insufficient incubation time | - Verify the identity and purity of the inhibitor.- Use a positive control compound known to induce cell death in your cell line.- Consider using a different cell line that is known to be sensitive to the targeted pathway.- Choose an assay that measures the expected outcome (e.g., an apoptosis assay if the compound is expected to be pro-apoptotic).- Increase the incubation time. |
| Vehicle control (e.g., DMSO) shows significant cytotoxicity | - Final solvent concentration is too high- The specific cell line is highly sensitive to the solvent | - Ensure the final solvent concentration is at the lowest effective level (typically ≤0.5% for DMSO).- Run a solvent toxicity curve to determine the maximum tolerated concentration for your cell line. |
| Inhibitor precipitates in the culture medium | - Poor aqueous solubility of the compound | - Prepare the inhibitor stock at a higher concentration in a suitable solvent (e.g., DMSO).- Make serial dilutions in pre-warmed, serum-free medium before adding to the final cell culture.- Visually inspect the wells for precipitation after adding the compound. |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (or other inhibitor) stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle control wells (medium with the same concentration of DMSO as the highest inhibitor concentration) and untreated control wells (medium only).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated or vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Hypothetical Data Presentation
The following table illustrates how quantitative data from a cell viability experiment with a hypothetical kinase inhibitor (KI-X) on two different cancer cell lines could be presented.
| Cell Line | Treatment | Concentration (µM) | % Viability (Mean ± SD) |
| Cell Line A | Vehicle (0.1% DMSO) | - | 100 ± 5.2 |
| KI-X | 0.1 | 95.3 ± 4.8 | |
| KI-X | 1 | 72.1 ± 6.1 | |
| KI-X | 10 | 48.9 ± 3.9 | |
| KI-X | 100 | 15.6 ± 2.5 | |
| Cell Line B | Vehicle (0.1% DMSO) | - | 100 ± 6.5 |
| KI-X | 0.1 | 98.2 ± 5.9 | |
| KI-X | 1 | 90.7 ± 7.2 | |
| KI-X | 10 | 85.3 ± 6.8 | |
| KI-X | 100 | 78.4 ± 8.1 |
Visualizations
Signaling Pathway and Experimental Workflow
Below are example diagrams created using Graphviz (DOT language) to illustrate a hypothetical signaling pathway that could be targeted by a kinase inhibitor and a general experimental workflow for a cell viability assay.
Caption: Hypothetical signaling pathway showing inhibition of Kinase B.
Caption: General workflow for a cell viability assay.
References
- 1. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Kgp-IN-1 Hydrochloride Kinase Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Kgp-IN-1 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a novel inhibitor of Homeodomain-interacting protein kinase 2 (HIPK2) with a reported IC50 of 74 nM and a Kd of 9.5 nM[1].
Q2: What is the importance of off-target kinase screening for an inhibitor like Kgp-IN-1?
Off-target screening is crucial for understanding the selectivity of a kinase inhibitor. Most kinase inhibitors are not entirely specific and can affect other kinases, leading to unexpected biological effects or toxicity.[2] Identifying these off-targets helps in interpreting experimental results accurately and assessing the therapeutic potential and risks of the compound.
Q3: My experimental results with Kgp-IN-1 are inconsistent. What are the common causes?
Inconsistencies in kinase inhibitor experiments can arise from several factors, including:
-
Compound solubility and stability: Ensure this compound is fully dissolved and stable in your assay buffer. Sonication may be recommended for dissolving the compound[1].
-
Assay conditions: Variations in ATP concentration, enzyme concentration, substrate concentration, and incubation time can significantly impact the results[3].
-
Cell-based vs. biochemical assays: A compound's activity can differ between a purified enzyme (biochemical) assay and a cellular environment due to factors like cell permeability, metabolism, and engagement with the target in its native state.
Q4: How do I interpret the difference between IC50 and Ki values?
The IC50 is the concentration of an inhibitor required to reduce a specific enzyme's activity by 50% under the experimental conditions used. The Ki (inhibition constant) is a more absolute measure of the binding affinity between the inhibitor and the enzyme.[4][5] For competitive inhibitors, the Ki is approximately half the IC50 value. A smaller Ki value indicates a higher binding affinity.[5]
Off-Target Kinase Screening Results (Hypothetical Data)
Due to the limited publicly available off-target screening data for this compound, the following table presents a hypothetical kinase selectivity profile to illustrate how such data is typically presented. This data is for educational purposes only.
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1 µM |
| HIPK2 | 74 | 95% |
| Kinase A | 850 | 60% |
| Kinase B | 2,500 | 35% |
| Kinase C | >10,000 | 5% |
| Kinase D | >10,000 | <1% |
Note: This table demonstrates that while Kgp-IN-1 is most potent against its primary target, HIPK2, it may also exhibit inhibitory activity against other kinases at higher concentrations.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for the primary target (HIPK2).
| Possible Cause | Troubleshooting Step |
| High ATP Concentration in Assay | The IC50 value of an ATP-competitive inhibitor will increase with higher ATP concentrations. Ensure your assay's ATP concentration is at or near the Km value for HIPK2 to get a more accurate potency measurement. |
| Incorrect Enzyme or Substrate Concentration | Ensure that the enzyme and substrate concentrations are optimized for the assay and that the reaction is in the linear range.[3] |
| Compound Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
| Assay Technology Interference | Some assay formats, like those based on luciferase, can be prone to interference from small molecules. Consider a secondary, orthogonal assay to confirm your results. |
Issue 2: Unexpected Phenotype in Cell-Based Assays.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The observed phenotype may be due to the inhibition of a secondary target. Correlate your cellular results with a broad kinase off-target screening profile if available. |
| Cell Line Specificity | The expression levels of the primary target and potential off-targets can vary between different cell lines. Verify the expression of HIPK2 and other potential targets in your cell model. |
| Compound Cytotoxicity | At higher concentrations, the compound may induce cytotoxicity unrelated to its kinase inhibition activity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel. |
Experimental Protocols
Biochemical Kinase Assay (Generic Protocol)
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of ATP at a concentration equal to the Km of the target kinase.
-
Prepare a stock solution of the kinase substrate (peptide or protein).
-
Prepare serial dilutions of this compound in DMSO, then dilute further in the kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase and the inhibitor solution. Incubate for 10-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes), ensuring it remains within the linear range.
-
Stop the reaction and detect the signal. The detection method will depend on the assay format (e.g., addition of a detection reagent for luminescence or fluorescence-based assays).[6]
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the positive control (enzyme without inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay (Generic Protocol)
This protocol provides a general workflow for confirming that the inhibitor engages its target within a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Target Engagement Detection:
-
Western Blot: Analyze the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation with increasing inhibitor concentration indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of the target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: This assay measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells.[7]
-
-
Data Analysis:
-
Quantify the signal (e.g., band intensity for Western blot) and normalize it to a loading control and the vehicle-treated sample.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular EC50.
-
Visualizations
Caption: Hypothetical signaling pathway of HIPK2 in response to stress, and its inhibition by Kgp-IN-1.
Caption: General experimental workflow for screening and characterizing kinase inhibitors.
References
- 1. Protein kinase inhibitors 1 hydrochlorid | TargetMol [targetmol.com]
- 2. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 5. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reactionbiology.com [reactionbiology.com]
Validation & Comparative
A Comparative Guide to Arginine-Gingipain Inhibitors: Kgp-IN-1 Hydrochloride vs. KYT-1
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent arginine-gingipain (Rgp) inhibitors: Kgp-IN-1 hydrochloride and KYT-1. This document synthesizes available experimental data to objectively evaluate their performance and mechanisms of action.
Gingipains, the cysteine proteases secreted by the periodontal pathogen Porphyromonas gingivalis, are critical virulence factors implicated in the pathogenesis of periodontal disease and have been linked to systemic conditions such as Alzheimer's disease and atherosclerosis. These proteases are broadly classified into arginine-specific (Rgp) and lysine-specific (Kgp) gingipains. The targeted inhibition of these enzymes, particularly Rgp, presents a promising therapeutic strategy. This guide focuses on a comparative analysis of two small molecule Rgp inhibitors, this compound and KYT-1.
Performance and Specificity: A Head-to-Head Look
KYT-1 emerges as a well-characterized, highly potent, and selective inhibitor of Rgp. Extensive research, notably by Kadowaki et al. (2004), has demonstrated its sub-nanomolar inhibitory activity and its efficacy in various preclinical models. In contrast, detailed quantitative performance data for This compound is primarily contained within patent literature, with less extensive characterization available in peer-reviewed publications.
Quantitative Performance Data
| Inhibitor | Target | Reported Ki Value | Selectivity | Key Findings |
| KYT-1 | Arginine-gingipain (RgpA/B) | 10-11 to 10-10 M[1] | High selectivity against mammalian proteases such as trypsin and cathepsins B, L, and H[1]. | Potently inhibits Rgp activity, suppresses P. gingivalis-induced virulence in vitro, and shows efficacy in animal models of atherosclerosis and neuroinflammation. |
| This compound | Arginine-gingipain (Rgp) | Not publicly available in peer-reviewed literature. Extracted from patent WO2017201322A1. | Information not publicly available in peer-reviewed literature. | Identified as an arginine-specific gingipain inhibitor in patent literature for potential therapeutic use. |
Mechanism of Action and Impact on Signaling Pathways
Both this compound and KYT-1 are designed to inhibit the proteolytic activity of arginine-gingipains. These enzymes play a crucial role in the virulence of P. gingivalis by degrading host proteins, leading to tissue destruction, and dysregulating the host immune response.
Gingipains are known to activate Protease-Activated Receptors (PARs), a family of G protein-coupled receptors that are involved in inflammation and cellular signaling. By cleaving the N-terminal domain of PARs, gingipains expose a tethered ligand that initiates downstream signaling cascades, often leading to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Inhibition of Rgp by compounds like KYT-1 is expected to block the activation of PARs and the subsequent inflammatory signaling cascade, thereby reducing inflammation and tissue damage.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the characterization of KYT-1.
Enzyme Inhibition Assay (for KYT-1)
This assay quantifies the inhibitory potency of a compound against its target enzyme.
Protocol:
-
Enzyme Preparation: Purified arginine-gingipain (RgpA or RgpB) from P. gingivalis is used.
-
Substrate: A chromogenic substrate specific for Rgp, such as Nα-benzoyl-L-arginine-p-nitroanilide (L-BAPA), is used.
-
Assay Buffer: A suitable buffer, typically Tris-HCl with CaCl₂ and a reducing agent like L-cysteine to maintain enzyme activity.
-
Inhibitor Preparation: KYT-1 is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Reaction: The enzyme is pre-incubated with different concentrations of KYT-1 for a specified period. The reaction is initiated by adding the substrate.
-
Measurement: The rate of substrate hydrolysis is monitored by measuring the increase in absorbance of the product (p-nitroaniline) at 405 nm using a spectrophotometer.
-
Data Analysis: The inhibition constant (Ki) is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).
In Vivo Atherosclerosis Mouse Model (for KYT-1)
This model assesses the therapeutic potential of an inhibitor in a disease context.
Protocol:
-
Animal Model: Apolipoprotein E-knockout (ApoE-/-) mice, which are genetically predisposed to developing atherosclerosis, are used.
-
Induction of Atherosclerosis: Mice are systemically infected with P. gingivalis to accelerate the development of atherosclerotic lesions.
-
Treatment: A treatment group receives regular intravenous or intraperitoneal injections of KYT-1, while a control group receives a vehicle.
-
Monitoring: Over a period of several weeks, parameters such as serum cholesterol levels (LDL and HDL) are monitored.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the aortas are dissected. The extent of atherosclerotic plaque formation is quantified by staining (e.g., Oil Red O) and image analysis.
References
Comparative analysis of Kgp-IN-1 and COR388
A Comparative Analysis of Gingipain Inhibitors: Kgp-IN-1 and COR388
For researchers and drug development professionals investigating therapeutic strategies targeting pathologies associated with Porphyromonas gingivalis, understanding the nuances of available inhibitory compounds is paramount. This guide provides a detailed comparative analysis of two gingipain inhibitors, Kgp-IN-1 and COR388 (also known as atuzaginstat), highlighting their distinct target specificities and summarizing the current state of their development.
Introduction to Gingipain Inhibition
Gingipains are a family of cysteine proteases secreted by the anaerobic bacterium Porphyromonas gingivalis, a key pathogen in periodontal disease. These enzymes are critical virulence factors, contributing to the dysregulation of the host immune response and the breakdown of host tissues. There are two main types of gingipains, classified by their substrate specificity: arginine-specific gingipains (Rgp) and lysine-specific gingipains (Kgp).[1] Both are considered therapeutic targets for conditions linked to P. gingivalis infection, including periodontal disease and, more recently, Alzheimer's disease.[2][3][4]
Overview of Kgp-IN-1 and COR388
This comparison focuses on two small molecule inhibitors that, despite both targeting gingipains, have fundamentally different primary targets.
Kgp-IN-1 is a research chemical identified as an arginine-specific gingipain (Rgp) inhibitor .[2][5] Its designation is somewhat of a misnomer, as it does not primarily target lysine-specific gingipains (Kgp). Information on Kgp-IN-1 is primarily derived from its patent literature and availability through chemical suppliers for research purposes.[2][5]
COR388 (atuzaginstat) , in contrast, is a well-characterized, orally bioavailable, and brain-penetrant small molecule that selectively and irreversibly inhibits lysine-specific gingipain (Kgp) .[2][3] Developed by Cortexyme, Inc., COR388 has been the subject of extensive preclinical and clinical investigation, most notably for its potential as a disease-modifying therapy for Alzheimer's disease.[2][3][6]
Target Profile and Mechanism of Action
The most critical distinction between Kgp-IN-1 and COR388 lies in their target selectivity. This difference dictates their potential therapeutic applications and the biological pathways they modulate.
| Feature | Kgp-IN-1 | COR388 (Atuzaginstat) |
| Primary Target | Arginine-specific gingipain (Rgp)[2][5] | Lysine-specific gingipain (Kgp)[1][3] |
| Mechanism of Action | Inhibitor[2][5] | Irreversible active-site inhibitor[3] |
| Source/Origin | Extracted from patent WO2017201322A1, compound 13-R[2][5] | Developed by Cortexyme, Inc.[1] |
This fundamental difference in target specificity is visualized in the signaling pathway diagram below.
Preclinical and Clinical Development Status
The developmental trajectories of Kgp-IN-1 and COR388 are vastly different, reflecting their respective stages of investigation.
| Feature | Kgp-IN-1 | COR388 (Atuzaginstat) |
| Development Stage | Research tool, identified in a patent.[2][5] No published preclinical or clinical studies found. | Investigational new drug. Completed Phase 1, 2, and 3 clinical trials.[1][2][6] |
| In Vitro Data | No publicly available quantitative data. | Potent inhibition of Kgp from both P. gingivalis and P. gulae demonstrated in multiple assays.[3] |
| In Vivo Data | No publicly available data. | Efficacy demonstrated in mouse models of P. gingivalis brain infection and aged dogs with periodontal disease.[3] |
| Human Clinical Trials | None identified. | Phase 1 trials showed it to be generally safe and well-tolerated.[1] Phase 2/3 GAIN trial in mild to moderate Alzheimer's disease did not meet its co-primary endpoints in the overall population, but a subgroup of patients with detectable P. gingivalis in their saliva showed a slowing of cognitive decline.[6] Development was halted due to findings of hepatotoxicity.[2] |
| Pharmacokinetics | Not publicly available. | Orally bioavailable and blood-brain barrier penetrant.[2] |
| Adverse Effects | Not publicly available. | Liver toxicity (hepatotoxicity) was a significant concern leading to a clinical hold by the FDA.[2] |
Experimental Protocols
Detailed experimental protocols for COR388 have been published in the scientific literature. Due to the lack of published studies for Kgp-IN-1, specific protocols for its evaluation are not available. Below is a summary of a representative experimental protocol used for evaluating COR388's activity.
In Vitro Gingipain Inhibition Assay (as described for COR388):
-
Bacterial Culture: P. gingivalis or P. gulae strains are cultured under anaerobic conditions.
-
Preparation of Lysates or Intact Bacteria: For lysate assays, bacteria are harvested and lysed to release cellular proteins. For intact bacteria assays, cultures are washed and resuspended in buffer.
-
Inhibitor Incubation: Serial dilutions of COR388 are incubated with the bacterial preparations for a specified period (e.g., 30 minutes).
-
Substrate Addition: A fluorogenic substrate specific for Kgp (e.g., Z-His-Glu-Lys-MCA) is added to the mixture.
-
Activity Measurement: The rate of substrate cleavage is measured by detecting the fluorescent signal over time using a plate reader.
-
IC50 Determination: The concentration of COR388 that results in 50% inhibition of Kgp activity (IC50) is calculated from the dose-response curve.
This workflow can be visualized as follows:
Summary and Conclusion
Kgp-IN-1 and COR388 represent two distinct approaches to the inhibition of P. gingivalis virulence factors. The primary and most significant difference is their target: Kgp-IN-1 is an Rgp inhibitor, while COR388 is a Kgp inhibitor. This distinction is crucial for researchers designing experiments to probe the specific roles of these proteases in disease pathogenesis.
COR388 is a clinical-stage compound with a wealth of publicly available preclinical and clinical data, providing a robust foundation for understanding its biological effects, pharmacokinetic properties, and safety profile. Its development, though currently halted, has provided valuable insights into the potential of targeting Kgp for neurodegenerative diseases.
Kgp-IN-1, on the other hand, remains a research compound with limited public data beyond its patent source and target class. Its utility is primarily as a tool for in vitro and potentially in vivo studies aimed at elucidating the specific functions of arginine-specific gingipains.
For professionals in drug development, the journey of COR388 underscores both the promise and the peril of targeting novel pathways in complex diseases. The emergence of significant adverse effects highlights the critical importance of thorough safety and toxicology evaluations. For researchers, the availability of specific inhibitors for both Rgp (like Kgp-IN-1) and Kgp (like COR388) provides the means to dissect the distinct and potentially overlapping roles of these key virulence factors in health and disease.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Treatment of Porphyromonas gulae infection and downstream pathology in the aged dog by lysine‐gingipain inhibitor COR388 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lysine-specific gingipain of Porphyromonas gingivalis : importance to pathogenicity and potential strategies for inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Specificity of Kgp-IN-1 Hydrochloride: A Closer Look at a Putative Gingipain Inhibitor
An in-depth analysis of available data on Kgp-IN-1 hydrochloride reveals a significant discrepancy between its nomenclature and its reported biological activity. While the name suggests a targeted inhibition of the lysine-specific gingipain (Kgp), evidence from patent literature and supplier information consistently points towards its function as an inhibitor of arginine-specific gingipains (Rgp). This guide aims to objectively present the available information, highlight the current data gaps, and provide a framework for evaluating its specificity.
Gingipains, comprising the lysine-specific Kgp and arginine-specific RgpA and RgpB, are cysteine proteases secreted by the periodontopathogen Porphyromonas gingivalis. These enzymes are critical virulence factors, playing a key role in the degradation of host tissues, dysregulation of the inflammatory response, and the progression of periodontal disease. As such, they represent a prime target for therapeutic intervention.
This compound has emerged as a commercially available small molecule inhibitor associated with gingipain inhibition. However, a thorough review of its origins reveals a potential misnomer. The compound is identified as "Compound 13-R" in the patent WO2017201322A1, where it is explicitly described as an Rgp inhibitor.[1] Chemical suppliers consistently list this compound as an arginine-specific gingipain (Rgp) inhibitor. This guide will proceed with the understanding that this compound is indeed an Rgp inhibitor, despite its name.
Quantitative Comparison of Inhibitory Activity
A direct comparison of the inhibitory potency of this compound against Rgp and Kgp is hampered by the lack of publicly available quantitative data. The pivotal patent document, WO2017201322A1, refers to a "Table 1" that presumably contains the IC50 or Ki values for "Compound 13-R"; however, this specific data could not be retrieved from the public domain.
| Enzyme Target | Inhibitor | IC50 / Ki |
| Arginine-specific Gingipain (Rgp) | This compound (Compound 13-R) | Data Not Available |
| Lysine-specific Gingipain (Kgp) | This compound (Compound 13-R) | Data Not Available |
Experimental Protocols
While the specific experimental protocol used to characterize this compound in the source patent is not available, a general methodology for assessing gingipain inhibition can be outlined based on established scientific literature.
General Gingipain Enzyme Inhibition Assay Protocol
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against purified Rgp or Kgp.
1. Reagents and Materials:
-
Purified recombinant or native RgpB and Kgp enzymes.
-
Assay Buffer: Typically, a buffer such as 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.6.
-
Reducing Agent: A cysteine-containing compound, like 10 mM L-cysteine, to maintain the active state of the cysteine proteases.
-
Chromogenic or Fluorogenic Substrate:
-
For Rgp: Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) or a fluorogenic equivalent.
-
For Kgp: Nα-Acetyl-L-lysine-p-nitroanilide (Ac-Lys-pNA) or a fluorogenic equivalent.
-
-
Test Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
Microplate reader capable of measuring absorbance or fluorescence.
2. Assay Procedure:
-
Enzyme Activation: The purified gingipain enzyme (Rgp or Kgp) is pre-incubated in the assay buffer containing the reducing agent for a specified time (e.g., 10 minutes at 37°C) to ensure full activation.
-
Inhibitor Incubation: A serial dilution of the test inhibitor (this compound) is added to the wells of the microtiter plate. The activated enzyme is then added to these wells and incubated for a defined period (e.g., 15-30 minutes at 37°C) to allow for the binding of the inhibitor to the enzyme.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the specific chromogenic or fluorogenic substrate for either Rgp or Kgp.
-
Data Acquisition: The plate is immediately placed in a microplate reader, and the change in absorbance or fluorescence is monitored over time at a specific wavelength (e.g., 405 nm for p-nitroanilide substrates). The rate of substrate hydrolysis is calculated from the linear portion of the reaction curve.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a suitable dose-response curve.
Visualizing Experimental and Biological Contexts
To better understand the workflow for assessing inhibitor specificity and the biological role of gingipains, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in determining the specificity of an inhibitor against Rgp and Kgp.
Caption: A simplified diagram showing the pathogenic roles of Rgp and Kgp and the inhibitory action of Kgp-IN-1 HCl on Rgp.
References
Unmasking the Arsenal: A Comparative Guide to the Potency of Gingipain Inhibitors
For Immediate Release
A deep dive into the comparative potency of various gingipain inhibitors reveals a promising landscape for the development of novel therapeutics against periodontal disease and associated systemic conditions. This guide provides a comprehensive analysis of the inhibitory strength of different classes of compounds targeting gingipains, the key virulence factors of Porphyromonas gingivalis. The data, presented in a clear, comparative format, is intended to aid researchers, scientists, and drug development professionals in their quest for effective treatments.
Gingipains, a group of cysteine proteases produced by P. gingivalis, are crucial for the bacterium's survival and pathogenicity. They are classified into two main types: arginine-specific gingipains (RgpA and RgpB) and a lysine-specific gingipain (Kgp). Their role in tissue destruction, immune system evasion, and nutrient acquisition makes them prime targets for therapeutic intervention.[1] A growing body of research has focused on the development of inhibitors that can neutralize the detrimental effects of these enzymes.[2][3] This guide summarizes the potency of various gingipain inhibitors, providing a valuable resource for the scientific community.
Comparative Potency of Gingipain Inhibitors
The efficacy of a gingipain inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.
The following table provides a summary of the reported potency of various gingipain inhibitors. It is important to note that direct comparison of values across different studies should be done with caution, as experimental conditions can vary.
| Inhibitor Class | Inhibitor | Target | Ki (nM) | IC50 (µM) | Source |
| Synthetic Peptidomimetic | KYT-1 | Rgp | - | - | [2][4] |
| KYT-36 | Kgp | ~0.1 | - | [4][5] | |
| KYT-41 | Rgp & Kgp | 40 (for Rgp), 0.27 (for Kgp) | - | [4][6] | |
| Small Molecule (Non-peptidic) | COR-271 | Kgp | - | - | [2] |
| COR-388 (Atuzaginstat) | Kgp | - | - | [2][7] | |
| Natural Products (Prenylated Flavonoids) | Compound 8 (from Epimedium species) | Rgp & Kgp | 1670 (for Rgp), 2710 (for Kgp) | - | [8] |
| Natural Products (Polyphenols) | Myrothamnus flabellifolia (MF) extract | Rgp > Kgp | - | - | [4][6] |
| Antibiotics | Benzamidine derivatives | RgpA & RgpB | - | - | [6] |
| Other | Leupeptin | Non-specific | - | - | [2] |
Experimental Protocols
The determination of inhibitor potency is crucial for the evaluation of potential drug candidates. A commonly employed method is the enzyme inhibition assay using fluorogenic substrates.
General Enzyme Inhibition Assay Protocol
This protocol outlines a general procedure for determining the IC50 and Ki values of gingipain inhibitors. Specific details may vary between laboratories and for different inhibitors.
Materials:
-
Purified Rgp or Kgp enzyme
-
Fluorogenic substrate specific for the enzyme (e.g., Boc-Phe-Ser-Arg-MCA for Rgp, Z-Phe-Lys-AMC for Kgp)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 5 mM CaCl2 and 10 mM L-cysteine)
-
Inhibitor compound of interest
-
Microplate reader capable of fluorescence detection
Procedure:
-
Enzyme Preparation: The purified gingipain enzyme is diluted to a working concentration in the assay buffer.
-
Inhibitor Preparation: A series of dilutions of the inhibitor compound are prepared in the assay buffer.
-
Incubation: The enzyme is pre-incubated with the different concentrations of the inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the enzyme, is monitored over time using a microplate reader. The excitation and emission wavelengths are specific to the fluorophore used.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percentage of inhibition is then calculated for each inhibitor concentration relative to a control without the inhibitor.
-
IC50 and Ki Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[9]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in gingipain inhibitor research, the following diagrams have been generated using the DOT language.
Caption: Gingipain-induced inflammatory signaling pathways.
Caption: Workflow for determining gingipain inhibitor potency.
Conclusion
The development of potent and specific gingipain inhibitors holds significant promise for the treatment of periodontal disease and its systemic complications.[2][3] This guide provides a snapshot of the current landscape of gingipain inhibitor potency, highlighting the diverse range of compounds under investigation. While synthetic inhibitors like the KYT-series have demonstrated high potency in preclinical studies, natural products also present a valuable source of potential therapeutic agents.[4][6][8] The continued exploration of these and other novel inhibitors, guided by robust experimental evaluation, will be critical in advancing the field towards clinically effective treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. Gingipain inhibitors as an innovative therapy for periodontal and associated-systemic diseases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gingipain inhibitors as an innovative therapy for periodontal and associated-systemic diseases: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Structural determinants of inhibition of Porphyromonas gingivalis gingipain K by KYT-36, a potent, selective, and bioavailable peptidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the inhibition of gingipains for the potential treatment of periodontitis and associated systemic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of gingipains and Porphyromonas gingivalis growth and biofilm formation by prenyl flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Kgp-IN-1 Hydrochloride: A Potent and Selective Rgp Inhibitor for Periodontitis Research
For Immediate Release
[City, State] – [Date] – In the ongoing battle against periodontal disease, a promising new tool has emerged for researchers: Kgp-IN-1 hydrochloride. This small molecule inhibitor demonstrates significant advantages in the targeted inhibition of arginine-specific gingipains (Rgp), key virulence factors produced by the bacterium Porphyromonas gingivalis. This guide provides a comprehensive comparison of this compound with other notable Rgp inhibitors, supported by available data and detailed experimental methodologies.
Unveiling the Threat: The Role of Gingipains in Periodontal Disease
Porphyromonas gingivalis is a primary pathogen implicated in the initiation and progression of chronic periodontitis. Its pathogenicity is largely attributed to the secretion of cysteine proteases known as gingipains. There are three main types of gingipains: arginine-specific gingipains (RgpA and RgpB) and a lysine-specific gingipain (Kgp).[1][2][3] These enzymes are crucial for the bacterium's survival and its ability to cause disease. They are involved in the degradation of host tissues, disruption of the immune response, and acquisition of essential nutrients for the bacteria.[1][3]
The critical role of gingipains in the virulence of P. gingivalis makes them a prime target for therapeutic intervention. The development of specific inhibitors against these proteases is a key strategy in the search for new treatments for periodontitis.
Comparative Analysis of Gingipain Inhibitors
Several inhibitors targeting Rgp and/or Kgp have been developed and studied. This section provides a comparative overview of this compound and other well-documented inhibitors.
| Inhibitor | Target(s) | Potency (IC50/Ki) | Key Advantages |
| This compound | Rgp | Data not publicly available | High selectivity for Rgp is anticipated based on its classification. |
| KYT-1 | RgpA/B | Data not publicly available | Specific inhibitor of arginine-specific gingipains.[1] |
| KYT-36 | Kgp | Ki ≈ 0.1 nM[4] | Potent and highly specific for lysine-specific gingipain.[4] |
| KYT-41 | Rgp & Kgp | Ki (Kgp) = 0.27 nM; Ki (Rgp) = 40 nM[4][5] | Dual inhibitor, though significantly less potent against Rgp compared to KYT-1.[5] |
| COR-271 | Kgp | Data not publicly available | Kgp-specific inhibitor. |
| COR-388 (Atuzaginstat) | Kgp | IC50 <50 pM[6] | Highly potent, orally bioavailable, and brain-penetrant Kgp inhibitor.[6] |
Note: The lack of publicly available quantitative data for this compound and some other inhibitors limits a direct, comprehensive comparison of potency. However, the development of inhibitors with high specificity for either Rgp or Kgp allows for the precise dissection of the roles of these individual enzymes in disease pathogenesis. Studies have suggested that dual inhibitors targeting both Rgp and Kgp may offer enhanced therapeutic efficacy.[5]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Gingipain Activity Assay
This protocol is a standard method for determining the enzymatic activity of gingipains and evaluating the efficacy of inhibitors.
Materials:
-
Purified Rgp or Kgp enzyme
-
Chromogenic or fluorogenic substrate (e.g., Bz-L-arginine-pNA for Rgp, Ac-Lys-pNA for Kgp)
-
Assay Buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.6
-
L-cysteine (freshly prepared)
-
Inhibitor compound (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitor to the wells.
-
Add the purified gingipain enzyme to each well and incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Activate the enzyme by adding freshly prepared L-cysteine to a final concentration of 10 mM.
-
Initiate the enzymatic reaction by adding the appropriate substrate to each well.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Continue to take readings at regular intervals to monitor the reaction progress.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism of Action
To understand the broader context of gingipain inhibition, the following diagrams illustrate the pathogenic role of gingipains and the general mechanism of their inhibition.
Caption: Pathogenic mechanism of P. gingivalis gingipains.
Caption: General workflow for determining the IC50 of an Rgp inhibitor.
The Path Forward
The development of potent and selective gingipain inhibitors like this compound is a significant step forward in periodontal research. While further studies are needed to provide a complete quantitative comparison with other inhibitors, the availability of such targeted molecules will undoubtedly accelerate our understanding of the intricate mechanisms of P. gingivalis pathogenesis and aid in the development of novel therapeutic strategies for periodontitis.
References
- 1. Proteolytic Activity-Independent Activation of the Immune Response by Gingipains from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyromonas gingivalis-derived RgpA-Kgp Complex Activates the Macrophage Urokinase Plasminogen Activator System: IMPLICATIONS FOR PERIODONTITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gingipains from Porphyromonas gingivalis – Complex domain structures confer diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural determinants of inhibition of Porphyromonas gingivalis gingipain K by KYT-36, a potent, selective, and bioavailable peptidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gingipain inhibitors as an innovative therapy for periodontal and associated-systemic diseases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COR388 (atuzaginstat): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Kgp-IN-1 and Leupeptin as Protease Inhibitors
For researchers and professionals in drug development, selecting the appropriate protease inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two protease inhibitors: Kgp-IN-1, a specific inhibitor of arginine-specific gingipains (Rgp), and leupeptin, a broad-spectrum inhibitor of serine, cysteine, and threonine proteases. This comparison aims to provide an objective overview to aid in the selection of the most suitable inhibitor for specific research applications.
Data Presentation
The following tables summarize the key characteristics and available quantitative data for Kgp-IN-1 and leupeptin.
Table 1: General Properties and Target Specificity
| Feature | Kgp-IN-1 | Leupeptin |
| Inhibitor Class | Gingipain Inhibitor | Serine, Cysteine, and Threonine Protease Inhibitor |
| Primary Target(s) | Arginine-specific gingipains (Rgp) | Trypsin, Plasmin, Cathepsin B, Papain, Kallikrein, and others.[1][2] |
| Mechanism of Action | Information not publicly available | Reversible, competitive transition-state inhibitor.[2] Forms a covalent hemiacetal adduct with the active site serine.[1] |
| Molecular Formula | C₁₉H₂₅ClF₄N₄O₃ | C₂₀H₃₈N₆O₄ |
| Molecular Weight | 468.87 g/mol | 426.56 g/mol |
Table 2: Potency and Efficacy (Quantitative Data)
| Target Enzyme | Kgp-IN-1 (IC₅₀/Kᵢ) | Leupeptin (IC₅₀/Kᵢ) |
| Gingipain (Rgp) | Data not publicly available | Not a primary target |
| Trypsin | Not a primary target | Kᵢ = 3.5 nM[2] |
| Plasmin | Not a primary target | Kᵢ = 3.4 nM[2] |
| Cathepsin B | Not a primary target | Kᵢ = 4.1 nM[2] |
| SARS-CoV-2 Mpro | Not a primary target | IC₅₀ = 127.2 µM[3][4] |
| Human Coronavirus 229E | Not a primary target | IC₅₀ ≈ 1 µM[3][4] |
Table 3: Physicochemical and Experimental Properties
| Property | Kgp-IN-1 | Leupeptin |
| Cell Permeability | Data not publicly available | Conflicting reports: Some sources state it is not cell-permeable[1], while others describe it as membrane-permeable.[3][4] This discrepancy may depend on the specific cell type and experimental conditions. |
| Solubility | Data not publicly available | Readily soluble in water, methanol, ethanol, acetic acid, and DMSO.[1] |
| Stability in Solution | Data not publicly available | Aqueous stock solutions (10 mM) are stable for 1 week at 4°C and for at least 6 months when aliquoted and stored at -20°C.[1] Working solutions are stable for only a few hours.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of inhibitor performance. Below are representative protocols for assessing the activity of gingipains and the inhibitory effects of compounds like Kgp-IN-1 and leupeptin.
Protocol 1: Gingipain Activity Assay
This protocol is adapted from methods used to measure the enzymatic activity of arginine-specific gingipains (Rgp).
Materials:
-
Purified Rgp enzyme
-
Assay Buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6
-
Substrate: Bz-L-arginine-pNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the Rgp enzyme in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
In a 96-well plate, add 90 µL of the prepared gingipain sample to each well.[6]
-
Add 100 µL of 2x gingipain assay buffer.[6]
-
Incubate the plate at 37°C for 10 minutes.[6]
-
To initiate the reaction, add 10 µL of the Bz-L-arginine-pNA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to take readings at regular intervals (e.g., every minute) for 10-15 minutes to determine the initial reaction velocity.
-
The rate of p-nitroaniline release is proportional to the enzyme activity and can be calculated using the molar extinction coefficient of p-nitroaniline.
Protocol 2: Protease Inhibition Assay
This protocol can be used to determine the inhibitory potency (e.g., IC₅₀) of Kgp-IN-1 or leupeptin against their respective target proteases.
Materials:
-
Target protease (e.g., Rgp for Kgp-IN-1, Trypsin for leupeptin)
-
Appropriate assay buffer and substrate for the target protease (as described in Protocol 1 for Rgp)
-
Inhibitor stock solutions (Kgp-IN-1 or leupeptin) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor (Kgp-IN-1 or leupeptin) in the assay buffer.
-
In a 96-well plate, add a fixed amount of the target protease to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at room temperature or 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, as described in the activity assay protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
To visualize the biological context in which these inhibitors function, the following diagrams illustrate relevant signaling pathways and a typical experimental workflow.
Caption: Gingipain-activated signaling pathways.
Caption: Workflow for determining inhibitor IC50.
Concluding Remarks
The choice between Kgp-IN-1 and leupeptin is fundamentally dependent on the research question. Leupeptin is a well-characterized, broad-spectrum inhibitor suitable for general protection of protein samples from degradation by a wide range of serine and cysteine proteases. Its utility in cell-based assays may be limited by its contested cell permeability.
Kgp-IN-1, on the other hand, is positioned as a highly specific inhibitor of arginine-specific gingipains from Porphyromonas gingivalis. While public data on its potency and selectivity are currently scarce, its specificity makes it a potentially valuable tool for studying the specific roles of Rgp in pathological processes, such as periodontitis.
For researchers investigating the direct effects of gingipains, Kgp-IN-1 would be the more appropriate, targeted tool. For general-purpose protease inhibition during protein extraction and purification, leupeptin remains a reliable and well-documented choice. Further studies are required to fully elucidate the inhibitory profile and cellular activity of Kgp-IN-1 to allow for a more direct and quantitative comparison with established protease inhibitors like leupeptin.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
